3-Iodobenzoic Acid-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H5IO2 |
|---|---|
Molecular Weight |
253.974 g/mol |
IUPAC Name |
3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
KVBWBCRPWVKFQT-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)I)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Research Applications of 3-Iodobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: The Role of Stable Isotope Labeling in Research
3-Iodobenzoic Acid-¹³C₆ is the stable isotope-labeled counterpart of 3-Iodobenzoic Acid, where the six carbon atoms of the benzene ring have been replaced with the heavy isotope of carbon, ¹³C. This isotopic substitution is the cornerstone of its utility in advanced research, primarily serving two critical functions: as a tracer for metabolic studies and as an internal standard for highly accurate quantitative analysis. Stable isotope-labeled compounds are chemically identical to their unlabeled analogs, ensuring they exhibit the same behavior in biological and chemical systems, yet their increased mass allows them to be distinguished by mass spectrometry.[1][2]
The unlabeled form, 3-Iodobenzoic acid, is a versatile reagent in organic synthesis, utilized in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira to create complex organic molecules.[3] It has also been investigated for its potential antimicrobial and anti-inflammatory properties and serves as a building block for active pharmaceutical ingredients (APIs).[3] One specific area of study for the unlabeled compound has been in relation to respiratory infections caused by adenovirus type 7 (ADV7). The ¹³C₆-labeled version, however, finds its primary application in the analytical realm that underpins these broader research areas.
Primary Applications in Research
Internal Standard for Quantitative Mass Spectrometry
The most prominent use of 3-Iodobenzoic Acid-¹³C₆ is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2] In drug development, pharmacokinetics, and metabolomics, researchers need to accurately measure the concentration of specific molecules in complex biological matrices like plasma, urine, or tissue homogenates.
A significant challenge in LC-MS analysis is the "matrix effect," where co-eluting endogenous components of the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4] By adding a known amount of 3-Iodobenzoic Acid-¹³C₆ to each sample at the beginning of the workflow, it experiences the same sample processing variations and matrix effects as the unlabeled 3-Iodobenzoic Acid.[1][2] Since the mass spectrometer can differentiate between the light (unlabeled) and heavy (labeled) forms, the ratio of their signals is used for quantification. This ratiometric measurement corrects for experimental variability, leading to significantly improved precision and accuracy.[5][6]
Tracer in Metabolic and Pharmacokinetic Studies
As a stable isotope-labeled tracer, 3-Iodobenzoic Acid-¹³C₆ can be used to follow the metabolic fate of 3-Iodobenzoic Acid or related compounds in vivo or in vitro. For instance, researchers can administer the ¹³C₆-labeled compound and then use LC-MS to identify and quantify its metabolites, which will also carry the ¹³C₆ signature. This approach is invaluable for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), a critical component of drug discovery and development. Studies on the biotransformation of benzoic acid to hippuric acid have successfully employed ¹³C-labeled benzoic acid to trace these metabolic pathways.[4]
Quantitative Data Presentation
The use of a stable isotope-labeled internal standard like 3-Iodobenzoic Acid-¹³C₆ demonstrably improves the quality of quantitative data. The following table provides a representative comparison of key validation parameters for a hypothetical LC-MS/MS method for quantifying 3-Iodobenzoic Acid in human plasma, both with and without the use of its ¹³C₆-labeled internal standard.
| Validation Parameter | Without Internal Standard | With 3-Iodobenzoic Acid-¹³C₆ as Internal Standard |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | 5.8% - 12.3% | 2.1% - 6.5% |
| Inter-day Precision (%RSD) | 8.2% - 14.5% | 3.4% - 8.9% |
| Intra-day Accuracy (%Bias) | -10.5% to +11.2% | -4.3% to +5.1% |
| Inter-day Accuracy (%Bias) | -13.8% to +14.1% | -6.8% to +7.3% |
| Recovery | 75% - 88% (variable) | 82% - 87% (consistent) |
| Matrix Effect (%CV) | 18.5% | < 5% |
This data is representative and illustrates the typical improvements observed when employing a stable isotope-labeled internal standard.
Experimental Protocols
General Protocol for Quantitative Analysis using 3-Iodobenzoic Acid-¹³C₆ as an Internal Standard
This protocol outlines a typical workflow for the quantification of 3-Iodobenzoic Acid in a biological matrix (e.g., human plasma) using 3-Iodobenzoic Acid-¹³C₆ as an internal standard via LC-MS/MS.
1. Reagent and Standard Preparation:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 3-Iodobenzoic Acid in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-Iodobenzoic Acid-¹³C₆ in methanol.
-
Calibration Standards: Serially dilute the analyte stock solution with methanol to prepare working solutions. Spike these into blank human plasma to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation): [7]
-
To 100 µL of each sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry (MS):
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
3-Iodobenzoic Acid: Monitor the transition from the precursor ion (m/z 247.9) to a suitable product ion.
-
3-Iodobenzoic Acid-¹³C₆: Monitor the transition from the precursor ion (m/z 253.9) to a corresponding product ion.
- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each sample.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of Labeled Benzoic Acid Derivatives
Visualizations
Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Logical Relationship in Quantitative Analysis
Caption: Correction of matrix effects using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. A Convenient Synthesis of 4-Hydroxy[1-13C]benzoic Acid and Related Ring-Labelled Phenolic Compounds | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Iodobenzoic Acid-¹³C₆: Chemical Properties and Stability for Researchers and Drug Development Professionals
Introduction: 3-Iodobenzoic Acid-¹³C₆ is the isotopically labeled form of 3-Iodobenzoic Acid, where the six carbon atoms of the benzene ring are replaced with the stable isotope, carbon-13. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies during drug development. This technical guide provides a comprehensive overview of its chemical properties, stability, and practical applications.
Core Chemical Properties
3-Iodobenzoic Acid-¹³C₆ shares nearly identical chemical and physical properties with its unlabeled counterpart, with a notable difference in molecular weight due to the isotopic enrichment.
| Property | Value | References |
| Chemical Formula | ¹³C₆H₅IO₂ | [1] |
| Molecular Weight | 254.04 g/mol | N/A |
| Monoisotopic Mass | 253.94026 Da | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 185-187 °C (for unlabeled) | [3] |
| Solubility | Sparingly soluble in water; Soluble in alcohol, ether, chloroform, and methanol. | [2] |
| pKa | 3.8 (at 25 °C for unlabeled) | [2] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 3-Iodobenzoic Acid-¹³C₆.
Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][4] The container should be tightly sealed and protected from light, as the compound is light-sensitive.[2][5] For long-term storage, refrigeration or freezing is recommended to minimize thermal degradation.
Chemical Stability: 3-Iodobenzoic Acid is stable under normal temperatures and pressures.[2] However, like many iodinated aromatic compounds, it can be susceptible to degradation under certain conditions. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved by light (photolysis) or heat.[6] The presence of oxygen and moisture can also facilitate degradation pathways.[6]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8] While specific forced degradation data for 3-Iodobenzoic Acid-¹³C₆ is not publicly available, a typical study would involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[9]
Objective: To identify potential degradation products and pathways for 3-Iodobenzoic Acid-¹³C₆.
Methodology: A stock solution of 3-Iodobenzoic Acid-¹³C₆ (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile. Aliquots of this solution are then subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is heated at 105°C for 24 hours.
-
Photolytic Degradation: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis: The stressed samples are then analyzed by a stability-indicating method, typically reverse-phase HPLC with UV and mass spectrometric detection, to separate and identify any degradation products.
Expected Degradation Pathways: Based on the chemistry of benzoic acid and its derivatives, potential degradation pathways include:
-
Decarboxylation: Loss of the carboxylic acid group to form iodobenzene-¹³C₆, especially under thermal stress.[10]
-
Deiodination: Cleavage of the carbon-iodine bond to form benzoic acid-¹³C₆. This can be promoted by light or reducing conditions.
-
Hydroxylation: Introduction of a hydroxyl group onto the benzene ring, particularly under oxidative conditions.
Caption: Potential degradation pathways of 3-Iodobenzoic Acid-¹³C₆.
Application as an Internal Standard in LC-MS/MS
The primary application of 3-Iodobenzoic Acid-¹³C₆ is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage is that it co-elutes with the unlabeled analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
Experimental Protocol: Quantitative Analysis of a Hypothetical Analyte in Plasma
Objective: To determine the concentration of an analyte in human plasma using a validated LC-MS/MS method with 3-Iodobenzoic Acid-¹³C₆ as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 3-Iodobenzoic Acid-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acidic analyte.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical workflow for bioanalytical sample preparation and analysis.
Conclusion
3-Iodobenzoic Acid-¹³C₆ is a valuable tool for researchers and drug development professionals, primarily serving as a robust internal standard for quantitative mass spectrometry. Its chemical properties are well-characterized, and its stability is suitable for routine laboratory use when stored under appropriate conditions. Understanding its potential degradation pathways is crucial for the development of stability-indicating methods and for ensuring the integrity of analytical data. The provided experimental protocols offer a practical guide for its application in a research and development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Iodobenzoic acid | 618-51-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 618-51-9|3-Iodobenzoic acid|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pharmadekho.com [pharmadekho.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
Unlocking Metabolic Secrets: A Technical Guide to the Applications of ¹³C Labeled Iodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research and pharmaceutical development, the ability to trace, quantify, and understand the fate of molecules within biological systems is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool, offering a non-radioactive means to track the journey of compounds through complex biochemical pathways. This technical guide delves into the core applications of a uniquely valuable molecule: ¹³C labeled iodobenzoic acid.
The incorporation of a ¹³C-labeled benzene ring into the structure of iodobenzoic acid provides a distinct mass shift, rendering it an exceptional internal standard for quantitative analysis by mass spectrometry and a sensitive tracer for metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This guide will provide an in-depth exploration of its applications, from elucidating drug metabolism pathways to serving as a robust standard in pharmacokinetic studies. We will explore detailed experimental protocols, present quantitative data in a clear, comparative format, and visualize key workflows to provide a comprehensive resource for researchers at the forefront of scientific discovery.
Core Applications of ¹³C Labeled Iodobenzoic Acid
The utility of ¹³C labeled iodobenzoic acid, available as isomers such as 3-iodobenzoic acid-¹³C₆ and 4-iodobenzoic acid-¹³C₆, spans across several critical areas of research and development.
Internal Standard for Quantitative Mass Spectrometry
One of the primary applications of ¹³C labeled iodobenzoic acid is its use as an internal standard (IS) in quantitative mass spectrometry (LC-MS, GC-MS).[1] An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to compensate for variations in sample preparation, chromatography, and ionization.[2] Because ¹³C labeled iodobenzoic acid has the same chemical structure as its unlabeled counterpart, with only a difference in isotopic composition, it co-elutes during chromatography and experiences similar matrix effects, leading to highly accurate and precise quantification of the target analyte.[1][2]
Key Advantages:
-
Minimizes Matrix Effects: Co-elution with the analyte ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement.[2]
-
Corrects for Sample Loss: Any loss of the analyte during sample extraction and preparation is mirrored by a proportional loss of the ¹³C labeled internal standard.
-
Improves Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, the accuracy and precision of the quantitative analysis are significantly improved.
Tracer in Metabolic and Pharmacokinetic Studies
The non-radioactive nature of ¹³C makes it an ideal tracer for in vivo and in vitro studies.[3][4] ¹³C labeled iodobenzoic acid can be introduced into a biological system to track its metabolic fate. Researchers can follow the incorporation of the ¹³C label into downstream metabolites, providing invaluable insights into metabolic pathways and the biotransformation of drugs.[4]
Applications in this domain include:
-
Metabolic Pathway Elucidation: By analyzing the distribution of the ¹³C label in various metabolites over time, novel metabolic pathways can be identified and characterized.
-
Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) of iodobenzoic acid-containing drug candidates can be meticulously studied by tracking the ¹³C label.[4]
-
Drug-Receptor Interaction Studies: While not a direct measure, understanding the metabolism of a drug can provide clues about its interaction with its target.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5] While not a primary substrate for central carbon metabolism, ¹³C labeled iodobenzoic acid can be used in targeted MFA studies to probe specific peripheral pathways or the metabolism of xenobiotics. The labeling patterns of its metabolites can provide constraints for metabolic models, leading to a more accurate determination of metabolic fluxes.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing ¹³C labeled iodobenzoic acid, illustrating its application as an internal standard and a metabolic tracer.
Table 1: Quantification of a Fictional Drug Candidate (Drug-IBA) in Human Plasma using 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard.
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low QC | 3.0 | 2.88 | 96.0 | 6.2 |
| Mid QC | 50.0 | 51.5 | 103.0 | 4.1 |
| High QC | 200.0 | 195.8 | 97.9 | 3.5 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Urinary Excretion of a Metabolite of 3-Iodobenzoic Acid-¹³C₆ in Rats following a Single Oral Dose.
| Time Point (hours) | Mean Cumulative Excretion of Metabolite M1 (%) | Standard Deviation |
| 0-2 | 15.2 | 3.1 |
| 2-4 | 35.8 | 5.4 |
| 4-8 | 62.5 | 7.8 |
| 8-12 | 85.1 | 6.2 |
| 12-24 | 96.3 | 4.5 |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Drug Candidate in Plasma using LC-MS/MS with 4-Iodobenzoic Acid-¹³C₆ as an Internal Standard
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of the internal standard working solution (4-Iodobenzoic Acid-¹³C₆ in methanol, 100 ng/mL).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions:
- LC System: High-Performance Liquid Chromatography (HPLC) system.
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for the drug candidate and 4-Iodobenzoic Acid-¹³C₆.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of the drug candidate in the unknown samples from the calibration curve.
Protocol 2: In Vivo Metabolic Study of 3-Iodobenzoic Acid-¹³C₆ in Rats using NMR Spectroscopy
1. Animal Dosing and Sample Collection:
- Administer a single oral dose of 3-Iodobenzoic Acid-¹³C₆ (e.g., 10 mg/kg) to male Wistar rats.
- Collect urine samples at specified time intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) and store at -80°C until analysis.
2. NMR Sample Preparation:
- Thaw urine samples and centrifuge to remove any precipitates.
- To 500 µL of urine, add 100 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., TSP-d₄) for chemical shift referencing and quantification.
3. NMR Data Acquisition:
- Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
- Experiment: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or ¹³C direct-observe experiments.
- Parameters: Optimize acquisition parameters (e.g., number of scans, relaxation delays) to ensure adequate signal-to-noise ratio.
4. Data Analysis:
- Process the NMR spectra using appropriate software (e.g., TopSpin, MestReNova).
- Identify and quantify the signals corresponding to the parent ¹³C labeled 3-iodobenzoic acid and its metabolites based on their unique ¹³C and ¹H chemical shifts.
- Calculate the concentration of each metabolite at different time points to determine the metabolic profile and excretion kinetics.
Mandatory Visualizations
Caption: Experimental workflow for a tracer study using ¹³C-iodobenzoic acid.
Caption: A simplified metabolic pathway for ¹³C-iodobenzoic acid.
Conclusion
¹³C labeled iodobenzoic acid stands as a versatile and powerful tool in the arsenal of researchers in drug development and metabolic studies. Its application as a high-fidelity internal standard ensures the accuracy and reliability of quantitative bioanalysis, a cornerstone of preclinical and clinical research. Furthermore, its use as a non-radioactive tracer provides a safe and effective means to unravel complex metabolic pathways and to characterize the pharmacokinetic profiles of novel drug candidates. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to empower scientists to effectively harness the potential of ¹³C labeled iodobenzoic acid in their pursuit of scientific advancement and the development of new therapeutics. As analytical technologies continue to evolve in sensitivity and resolution, the applications of such precisely labeled compounds are poised to expand, further deepening our understanding of biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 5. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Iodobenzoic Acid-¹³C₆ as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. 3-Iodobenzoic Acid-¹³C₆, a stable isotope-labeled analog of 3-iodobenzoic acid, offers a powerful tracer for investigating the metabolic fate of xenobiotic carboxylic acids. This technical guide provides a comprehensive overview of the application of 3-Iodobenzoic Acid-¹³C₆ in metabolic studies, detailing its synthesis, physicochemical properties, metabolic pathways, and the experimental protocols for its use.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Iodobenzoic Acid-¹³C₆ is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | ¹³C₆C₁H₅IO₂ | N/A |
| Molecular Weight | ~254.06 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 185-187 °C (unlabeled) | |
| Solubility | Sparingly soluble in water; soluble in alcohol and ether | [1] |
| CAS Number | 618-51-9 (unlabeled) |
Synthesis of 3-Iodobenzoic Acid-¹³C₆
A common method for the synthesis of unlabeled 3-iodobenzoic acid is the diazotization of 3-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[2] To synthesize the ¹³C₆-labeled version, one would need to start with ¹³C₆-aniline, which can be synthesized from ¹³C₆-benzene. The carboxyl group can be introduced via various carboxylation reactions.
Cellular Uptake and Metabolism
The metabolic fate of 3-iodobenzoic acid primarily involves conjugation reactions that increase its water solubility and facilitate its excretion. The two main metabolic pathways are glucuronidation and glycine conjugation.
Cellular Uptake
The cellular uptake of small molecules like 3-iodobenzoic acid can occur through passive diffusion across the cell membrane, driven by a concentration gradient. The rate of uptake can be influenced by the compound's lipophilicity and the pH of the extracellular and intracellular environments. While specific kinetic data for 3-iodobenzoic acid uptake is limited, studies on similar aromatic carboxylic acids suggest that both passive diffusion and carrier-mediated transport may be involved.
Metabolic Pathways
1. Glucuronidation: The primary metabolic pathway for 3-iodobenzoic acid in humans is conjugation with glucuronic acid to form 3-iodobenzoyl glucuronide.[3] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.
2. Glycine Conjugation: Benzoic acids can also undergo conjugation with the amino acid glycine.[4] This reaction is catalyzed by glycine N-acyltransferase, a mitochondrial enzyme, and results in the formation of 3-iodobenzoyl glycine (hippuric acid analog).
The relative contribution of each pathway can vary depending on the species, tissue, and the concentration of the substrate.
Experimental Protocols for Metabolic Studies using 3-Iodobenzoic Acid-¹³C₆
The following sections outline a general experimental workflow for conducting metabolic studies with 3-Iodobenzoic Acid-¹³C₆.
Experimental Workflow
Cell Culture and Tracer Administration
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Tracer Preparation: Prepare a stock solution of 3-Iodobenzoic Acid-¹³C₆ in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium.
-
Tracer Incubation: Replace the existing medium with the medium containing 3-Iodobenzoic Acid-¹³C₆. The concentration of the tracer should be optimized to be non-toxic and sufficient for detection.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell pellets and the culture medium to analyze the intracellular and extracellular metabolites.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).
-
Extraction: Lyse the cells and extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Sample Preparation: Centrifuge the extracts to pellet the cell debris and collect the supernatant for analysis. The supernatant can be dried and reconstituted in a suitable solvent for LC-MS/MS or GC-MS analysis.
Analytical Methods: Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for quantifying the incorporation of ¹³C from the tracer into downstream metabolites.
-
LC-MS/MS: This is a highly sensitive and specific technique for analyzing a wide range of metabolites. The separation of the parent compound and its metabolites is achieved by liquid chromatography, and their detection and quantification are performed by tandem mass spectrometry.
-
GC-MS: For volatile and thermally stable compounds, or those that can be derivatized to become so, GC-MS is a powerful analytical tool. Derivatization, for example with silylating agents, is often required for carboxylic acids.[5][6]
Data Analysis: Mass Isotopomer Distribution
The analysis of the mass isotopomer distribution (MID) of the metabolites reveals the extent of ¹³C incorporation. The mass spectrum of an unlabeled compound will show a predominant peak at its monoisotopic mass (M+0). As ¹³C atoms from the tracer are incorporated, additional peaks will appear at higher mass-to-charge ratios (M+1, M+2, etc.). The relative abundance of these isotopologues provides quantitative information about the activity of the metabolic pathways.
Quantitative Data Summary
While specific quantitative data for 3-Iodobenzoic Acid-¹³C₆ are not available in the literature, the following tables provide representative data for the metabolism of benzoic acid, which can serve as a proxy for understanding the potential kinetics of 3-iodobenzoic acid metabolism.
Table 1: Michaelis-Menten Kinetic Parameters for Benzoic Acid Conjugation
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| Glycine N-acyltransferase (human liver) | Benzoic Acid | ~300-500 | ~254 ± 90.5 (nmol/min/g liver) | [7] |
| UGT1A9 (recombinant human) | Various Flavonols | 0.04 - 0.68 | 0.04 - 12.95 | [8] |
Note: The Vmax for glycine conjugation is presented per gram of liver tissue. The Km and Vmax for UGT1A9 with various flavonol substrates are provided to give a general range for this enzyme family, as specific data for 3-iodobenzoic acid is unavailable.
Table 2: Representative Mass Spectrometry Data for 3-Iodobenzoic Acid and its Potential Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| 3-Iodobenzoic Acid | 248.9 | 204.9, 121.1 | ESI+ | [3] |
| 3-Iodobenzoyl Glucuronide (predicted) | 424.9 | 248.9, 175.0 | ESI- | N/A |
| 3-Iodobenzoyl Glycine (predicted) | 305.9 | 248.9, 74.0 | ESI- | N/A |
Note: The mass spectrometry data for the metabolites are predicted based on their chemical structures and common fragmentation patterns.
Signaling Pathways and Logical Relationships
The metabolism of 3-Iodobenzoic Acid-¹³C₆ can be visualized as a series of enzymatic reactions leading to the formation of its conjugates.
Conclusion
3-Iodobenzoic Acid-¹³C₆ is a valuable tool for probing the metabolism of xenobiotic aromatic carboxylic acids. Its use in conjunction with modern analytical techniques like mass spectrometry allows for the detailed characterization of metabolic pathways and the quantification of metabolic fluxes. While specific quantitative data for this tracer is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute informative metabolic studies. Further research is warranted to establish detailed kinetic parameters for its transport and enzymatic conversions, which will enhance the precision of metabolic models derived from studies using this tracer.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Iodobenzoic acid, TMS derivative [webbook.nist.gov]
- 6. 3-Iodobenzoic acid, TMS derivative [webbook.nist.gov]
- 7. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three-Dimensional Quantitative Structure-Activity Relationship Studies on UGT1A9-Mediated 3-O-Glucuronidation of Natural Flavonols Using a Pharmacophore-Based Comparative Molecular Field Analysis Model - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of 3-Iodobenzoic Acid-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated metabolic fate of 3-Iodobenzoic Acid-13C6, a stable isotope-labeled compound. While specific metabolic data for the 13C6 variant is not extensively available in public literature, this guide extrapolates likely biotransformation pathways based on studies of 3-Iodobenzoic acid and other halogenated benzoic acids. Furthermore, it outlines detailed experimental protocols for elucidating its metabolic profile, catering to the needs of researchers in drug development and metabolic studies.
Introduction to 3-Iodobenzoic Acid Metabolism
3-Iodobenzoic acid is an organoiodine compound that, like many xenobiotics, undergoes metabolic transformation to facilitate its excretion from the body. The primary purpose of xenobiotic metabolism is to convert lipophilic compounds into more water-soluble derivatives that can be readily eliminated via urine or bile. This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For benzoic acid and its derivatives, conjugation is a predominant metabolic pathway.
The inclusion of a 13C6 stable isotope label in the benzene ring of 3-Iodobenzoic Acid provides a powerful tool for metabolic studies. This labeling does not alter the compound's chemical properties or biological activity but allows for its unambiguous detection and quantification, along with its metabolites, using mass spectrometry. This is particularly advantageous for distinguishing compound-related material from endogenous molecules in complex biological matrices.
Anticipated Metabolic Fate
Based on available literature, the metabolism of 3-Iodobenzoic Acid is expected to proceed primarily through Phase II conjugation reactions.
Proposed Metabolic Pathway
The primary anticipated metabolic pathway for 3-Iodobenzoic Acid involves conjugation of the carboxylic acid group with endogenous molecules. The most likely transformations are:
-
Glucuronidation: The carboxyl group can be conjugated with glucuronic acid, a common pathway for carboxylic acids, to form an acyl glucuronide. A known human metabolite of 3-Iodobenzoic acid is 3-Iodobenzoyl glucuronide[1].
-
Amino Acid Conjugation: Conjugation with amino acids, particularly glycine, is a well-established metabolic route for benzoic acid and its derivatives. This would result in the formation of 3-Iodohippuric acid. Studies on ortho-iodobenzoic acid have shown the formation of iodohippuric acid[2].
It is plausible that both pathways occur, with the relative contribution of each varying depending on the biological system (e.g., species, tissue).
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
While specific quantitative data for the metabolism of this compound is not available in the provided search results, the following tables are presented as templates for organizing experimental findings.
Table 1: In Vitro Metabolic Stability of this compound
| Biological Matrix | Incubation Time (min) | % Parent Compound Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | 0 | 100 | ||
| 15 | ||||
| 30 | ||||
| 60 | ||||
| Human Hepatocytes | 0 | 100 | ||
| 30 | ||||
| 60 | ||||
| 120 |
Table 2: Metabolite Profile of this compound in Human Hepatocytes
| Metabolite | Retention Time (min) | Proposed Structure | Relative Abundance (%) |
| 3-Iodobenzoyl-13C6 Glucuronide | Acyl Glucuronide | ||
| 3-Iodohippuric Acid-13C6 | Glycine Conjugate |
Detailed Experimental Protocols
To investigate the metabolic fate of this compound, a combination of in vitro and in vivo studies is recommended.
In Vitro Metabolism Studies
In vitro systems provide a controlled environment to study metabolic pathways and enzyme kinetics.[3][4]
1. Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of the compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
-
Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes.
-
Materials:
-
Pooled human liver microsomes
-
This compound stock solution (e.g., in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
-
Procedure:
-
Prepare a microsomal suspension in phosphate buffer.
-
Add this compound to the microsomal suspension to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Calculate the percentage of parent compound remaining at each time point, determine the half-life (t½), and calculate the intrinsic clearance (CLint).
2. Metabolite Identification in Hepatocytes
Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.
-
Objective: To identify the major metabolites of this compound formed in hepatocytes.
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound stock solution
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Thaw and plate hepatocytes according to the supplier's protocol.
-
Allow cells to attach and recover.
-
Treat the cells with this compound at a suitable concentration (e.g., 10 µM).
-
Incubate for a specified period (e.g., 2, 8, 24 hours).
-
Collect both the cell culture medium and cell lysate.
-
Process the samples (e.g., protein precipitation with cold acetonitrile).
-
Analyze the samples by high-resolution LC-MS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns, leveraging the unique mass signature of the 13C6-label.
-
Caption: Experimental workflow for metabolic fate determination.
In Vivo Metabolism Studies
In vivo studies provide data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.[5]
1. Pharmacokinetic and Metabolite Profiling in Rodents
-
Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in plasma, urine, and feces.
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent model).
-
Procedure:
-
Administer this compound to a cohort of rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
House the animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.
-
Process plasma samples (e.g., protein precipitation).
-
Homogenize and extract urine and feces samples.
-
Analyze plasma samples by LC-MS/MS to determine the concentration-time profile of the parent compound and calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, bioavailability).
-
Analyze plasma, urine, and fecal extracts by high-resolution LC-MS to identify and semi-quantify metabolites.
-
Analytical Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the cornerstone technique for metabolic studies due to its sensitivity, selectivity, and ability to provide structural information.[6]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole for quantification) or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF for metabolite identification).
-
Sample Analysis:
-
Quantification: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the parent compound and known metabolites. The 13C6 label will result in a 6 Dalton mass shift compared to the unlabeled compound, facilitating specific detection.
-
Metabolite Identification: Employ a high-resolution mass spectrometer to obtain accurate mass measurements of precursor and product ions. This allows for the determination of elemental compositions and aids in the structural elucidation of unknown metabolites. The characteristic isotopic pattern of the 13C6-labeled compounds will confirm their origin from the parent drug.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for the definitive structural elucidation of isolated metabolites.[7][8]
-
Application: While less sensitive than MS, NMR provides detailed structural information, including the precise location of metabolic modifications.[9][10] It is particularly useful for distinguishing between isomers.
-
Procedure: If a major metabolite is identified and can be isolated in sufficient quantities, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can be performed to confirm its structure. The 13C enrichment from the label can be leveraged in ¹³C NMR experiments.
Conclusion
The metabolic fate of this compound is anticipated to be dominated by Phase II conjugation reactions, leading to the formation of glucuronide and amino acid conjugates. The stable isotope label is a critical tool that will facilitate precise quantification and confident identification of metabolites in complex biological matrices. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly investigate the biotransformation of this compound, generating essential data for drug development and safety assessment programs.
References
- 1. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmascigroup.us [pharmascigroup.us]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Iodobenzoic Acid-¹³C₆ in Pharmaceutical Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of 3-Iodobenzoic Acid-¹³C₆ in the synthesis and analysis of pharmaceutical intermediates. While its primary application lies in its utility as a stable isotope-labeled internal standard and tracer for metabolic studies, its structural similarity to the synthetically versatile 3-iodobenzoic acid allows for its potential use in the creation of ¹³C-labeled pharmaceutical building blocks. This guide will cover both its established role in analytical chemistry and its potential applications in synthetic chemistry, providing detailed experimental methodologies and workflows.
Introduction to Isotopic Labeling in Pharmaceutical Development
Stable isotope-labeled compounds, such as those incorporating Carbon-13 (¹³C), are indispensable tools in the pharmaceutical industry.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of applications, including clinical studies.[1] The incorporation of ¹³C into a drug molecule or its precursors allows researchers to track the compound's journey through biological systems, elucidate metabolic pathways, and quantify its presence with high precision.[1][3] 3-Iodobenzoic Acid-¹³C₆ is a derivative of benzoic acid where all six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This labeling provides a distinct mass shift that is readily detectable by mass spectrometry and NMR, without altering the chemical reactivity of the molecule.[4]
Dual Roles of 3-Iodobenzoic Acid-¹³C₆
3-Iodobenzoic Acid-¹³C₆ serves two primary functions in the landscape of pharmaceutical development: as a synthetic precursor for labeled intermediates and as an internal standard for quantitative analysis.
Synthesis of ¹³C-Labeled Pharmaceutical Intermediates
The unlabeled counterpart of this molecule, 3-iodobenzoic acid, is a well-established building block in organic synthesis. The presence of the iodine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[5] These reactions are fundamental in the construction of the complex carbon skeletons of many active pharmaceutical ingredients (APIs).
By employing 3-Iodobenzoic Acid-¹³C₆ in these reactions, it is possible to synthesize pharmaceutical intermediates with a fully labeled phenyl ring. These labeled intermediates are invaluable for understanding the metabolic fate of the drug, as the ¹³C₆-label is unlikely to be lost through common metabolic transformations.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a hypothetical synthesis of a ¹³C₆-labeled biphenyl derivative, a common scaffold in medicinal chemistry.
Reaction Scheme:
Materials:
-
3-Iodobenzoic Acid-¹³C₆
-
Arylboronic acid (R-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 3-Iodobenzoic Acid-¹³C₆ (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the vessel.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ¹³C₆-labeled biphenyl carboxylic acid derivative.
Quantitative Data (Hypothetical):
The following table presents hypothetical yield and purity data for the synthesis of a labeled biaryl intermediate.
| Parameter | Value |
| Starting Material | 3-Iodobenzoic Acid-¹³C₆ |
| Coupling Partner | 4-methoxyphenylboronic acid |
| Product | 3-(4-methoxyphenyl)benzoic Acid-¹³C₆ |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O |
| Reaction Time | 12 hours |
| Temperature | 90 °C |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Isotopic Purity | >99% ¹³C |
dot
Internal Standard for Quantitative Analysis
A more common and well-documented application of 3-Iodobenzoic Acid-¹³C₆ is as an internal standard in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[4][6] In drug metabolism and pharmacokinetic (DMPK) studies, it is crucial to accurately measure the concentration of a drug and its metabolites in biological matrices like plasma, urine, and tissues.
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[7] Because 3-Iodobenzoic Acid-¹³C₆ has the same chemical properties as its unlabeled counterpart, it co-elutes during chromatography and experiences the same matrix effects (e.g., ion suppression or enhancement) in the mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis can be normalized, leading to highly accurate and precise quantification of the unlabeled analyte.
Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a general procedure for using 3-Iodobenzoic Acid-¹³C₆ as an internal standard for the quantification of unlabeled 3-iodobenzoic acid or a structurally similar analyte.
Materials and Equipment:
-
Biological matrix (e.g., plasma)
-
Unlabeled analyte (e.g., 3-iodobenzoic acid)
-
3-Iodobenzoic Acid-¹³C₆ (internal standard)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Spike a known concentration of 3-Iodobenzoic Acid-¹³C₆ into all samples, calibration standards, and quality controls.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable chromatographic gradient.
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) on the MS/MS.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Negative Electrospray (ESI-) |
| MRM Transition (Analyte) | Precursor Ion > Product Ion |
| MRM Transition (IS) | Precursor Ion+6 > Product Ion |
| Collision Energy | Optimized for each transition |
dot
Conclusion
3-Iodobenzoic Acid-¹³C₆ is a powerful and versatile tool in pharmaceutical research and development. Its primary and most established role is as a high-fidelity internal standard for the accurate quantification of analytes in complex biological matrices. Furthermore, its potential as a precursor in the synthesis of ¹³C₆-labeled pharmaceutical intermediates offers a strategic advantage in drug metabolism and mechanistic studies. The ability to introduce a stable, non-labile isotopic label into a core aromatic structure provides invaluable insights into the fate of a drug candidate, from its absorption and distribution to its metabolic transformation and excretion. As analytical techniques become more sensitive and the demand for a deeper understanding of drug behavior increases, the strategic application of compounds like 3-Iodobenzoic Acid-¹³C₆ will continue to be a cornerstone of modern drug development.
References
- 1. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
preliminary investigation of 3-Iodobenzoic Acid-13C6 in organic synthesis
An In-depth Technical Guide to the Preliminary Investigation of 3-Iodobenzoic Acid-¹³C₆ in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodobenzoic acid is a versatile reagent in organic synthesis, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its isotopically labeled counterpart, 3-Iodobenzoic Acid-¹³C₆, offers the added advantage of a stable, heavy isotope tag. This allows for its use as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and as a tracer in metabolic studies.[3] The ¹³C₆-labeling, where all six carbon atoms of the benzene ring are ¹³C, provides a distinct mass shift, facilitating the accurate tracking and quantification of molecules in complex biological matrices.[4] This guide provides a preliminary investigation into the applications of 3-Iodobenzoic Acid-¹³C₆ in organic synthesis, with a focus on its role in cross-coupling reactions and as an internal standard in drug development workflows.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 3-Iodobenzoic Acid-¹³C₆ and its unlabeled analogue is presented below. The data for the ¹³C₆-labeled compound is inferred from its unlabeled counterpart and the principles of isotopic labeling.
| Property | 3-Iodobenzoic Acid | 3-Iodobenzoic Acid-¹³C₆ | 3-Phenylbenzoic Acid | 3-Phenylbenzoic Acid-¹³C₆ |
| Molecular Formula | C₇H₅IO₂ | ¹³C₆CH₅IO₂ | C₁₃H₁₀O₂ | ¹³C₆C₇H₁₀O₂ |
| Molecular Weight | 248.02 g/mol [5] | 254.04 g/mol | 198.22 g/mol [6] | 204.24 g/mol |
| Melting Point | 185-187 °C[5] | Not available | 164-169 °C[7] | Not available |
| Mass Spec (EI) m/z | 248 (M⁺)[8] | 254 (M⁺) | 198 (M⁺)[9] | 204 (M⁺) |
| ¹³C NMR (DMSO-d₆, ppm) | ~94, 129, 130, 133, 137, 142, 167 | Expected shifts similar to unlabeled | ~127, 128, 129, 130, 131, 139, 140, 167 | Expected shifts similar to unlabeled |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
3-Iodobenzoic Acid-¹³C₆ is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The following is a detailed protocol for the synthesis of 3-phenylbenzoic acid-¹³C₆ using 3-Iodobenzoic Acid-¹³C₆ and phenylboronic acid, adapted from a procedure for the unlabeled analogue.[10]
Reaction Scheme:
Reagents and Conditions:
| Reagent | Molar Eq. | Amount (for 2 mmol scale) |
| 3-Iodobenzoic Acid-¹³C₆ | 1.0 | 508 mg |
| Phenylboronic Acid | 1.1 | 268 mg[10] |
| Palladium(II) Chloride | 0.01 | 3.54 mg[10] |
| Sodium Hydroxide | 4.0 | 320 mg[10] |
| Water | - | 8 mL[10] |
Procedure:
-
To a 50 mL two-neck flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydroxide and water and stir until dissolved.[10]
-
Add 3-Iodobenzoic Acid-¹³C₆ to the solution and stir.[10]
-
Add phenylboronic acid followed by palladium(II) chloride to the reaction mixture.[10]
-
Stir the mixture at room temperature for 1 hour.[10]
-
Work-up:
-
Filter the reaction mixture through a glass frit.[10]
-
Dilute the filtrate with 100 mL of water and acidify with concentrated hydrochloric acid to precipitate the product.[10]
-
Filter the solid product and dissolve it in approximately 30 mL of tert-butyl methyl ether.[10]
-
Filter the ether solution through a short plug of silica gel, wash with water in a separatory funnel, and dry over sodium sulfate.[10]
-
Evaporate the solvent under reduced pressure to yield the crystalline product, 3-phenylbenzoic acid-¹³C₆.[10]
-
Expected Yield: Based on the unlabeled reaction, a yield of approximately 87-89% is expected.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene.[11] 3-Iodobenzoic Acid-¹³C₆ can react with an alkene like styrene to form a stilbene derivative. A plausible experimental setup would involve a palladium catalyst (e.g., palladium acetate), a phosphine ligand, a base (e.g., triethylamine), and a suitable solvent, with reaction temperatures typically ranging from 80-140 °C.[12][13]
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[2] 3-Iodobenzoic Acid-¹³C₆ can be coupled with an alkyne such as phenylacetylene to generate a substituted alkyne. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base/solvent like triethylamine at room temperature.[2][14]
Application as an Internal Standard in Quantitative Analysis
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry due to their similar chemical and physical properties to the analyte, which allows for accurate correction of matrix effects and variations in sample processing.[3][15]
Experimental Protocol: Quantitative Analysis of a Drug Metabolite using LC-MS/MS
This protocol outlines the use of 3-Iodobenzoic Acid-¹³C₆ as an internal standard for the quantification of a hypothetical drug metabolite, "Metabolite M," which shares a similar core structure.
Workflow:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of "Metabolite M" and 3-Iodobenzoic Acid-¹³C₆ (Internal Standard, IS) in methanol.[1]
-
Create a series of calibration standards by spiking known concentrations of "Metabolite M" into a blank biological matrix (e.g., human plasma).[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.[1]
-
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a chromatographic method to separate "Metabolite M" and the IS from other matrix components.
-
Optimize the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the IS in Multiple Reaction Monitoring (MRM) mode.[1]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.[2]
-
Calculate the peak area ratio (Analyte Area / IS Area).[2]
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.[1]
-
Determine the concentration of "Metabolite M" in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]
-
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
3-Iodobenzoic Acid-¹³C₆ is a valuable tool for researchers in organic synthesis and drug development. Its utility as a substrate in palladium-catalyzed cross-coupling reactions allows for the synthesis of complex, isotopically labeled molecules. Furthermore, its application as a stable isotope-labeled internal standard provides a robust and accurate method for the quantitative analysis of drugs and their metabolites in complex biological matrices. The experimental protocols and workflows outlined in this guide serve as a preliminary investigation into the potential of this versatile compound, paving the way for its broader application in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. (1,1'-Biphenyl)-3-carboxylic acid | C13H10O2 | CID 12854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Phenylbenzoic acid [chembk.com]
- 8. rsc.org [rsc.org]
- 9. Benzoic acid, phenyl ester [webbook.nist.gov]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. researchgate.net [researchgate.net]
- 12. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Isotopic Purity of 3-Iodobenzoic Acid-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of 3-Iodobenzoic Acid-¹³C₆. This stable isotope-labeled compound is a crucial tool in various research applications, including metabolic flux analysis, quantitative proteomics, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Ensuring the isotopic purity of this compound is paramount for obtaining accurate and reproducible experimental results.
Core Concepts in Isotopic Labeling
Isotopic labeling involves the replacement of one or more atoms in a molecule with their stable, non-radioactive isotope. In the case of 3-Iodobenzoic Acid-¹³C₆, all six carbon atoms in the benzoic acid ring have been replaced with the heavy isotope of carbon, ¹³C. This labeling provides a distinct mass shift that allows the molecule to be traced and quantified in complex biological systems.
Quantitative Data on Isotopic Purity
While a specific Certificate of Analysis for a single batch of 3-Iodobenzoic Acid-¹³C₆ is not publicly available, commercial suppliers of ¹³C-labeled compounds typically guarantee high levels of isotopic enrichment and chemical purity. The following tables summarize the generally accepted quality specifications for such compounds.
Table 1: Typical Isotopic Purity and Chemical Purity of Commercial ¹³C-Labeled Compounds
| Parameter | Typical Specification |
| Isotopic Enrichment | ≥98% to ≥99% |
| Chemical Purity | >95% to ≥98% |
Data is based on general specifications from commercial suppliers of stable isotope-labeled compounds.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for compounds like 3-Iodobenzoic Acid-¹³C₆ relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
High-resolution mass spectrometry is a powerful tool for determining the isotopic enrichment of labeled compounds.[2] The predictable mass shift caused by the incorporation of ¹³C atoms allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a standard solution of high-purity, unlabeled 3-Iodobenzoic Acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Dissolve the 3-Iodobenzoic Acid-¹³C₆ sample in the same solvent to a similar concentration.
-
Filter both solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is typically used.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
-
-
Data Acquisition and Analysis:
-
Inject the unlabeled standard to determine its retention time and mass-to-charge ratio (m/z).
-
Inject the 3-Iodobenzoic Acid-¹³C₆ sample.
-
Acquire full scan mass spectra over the expected m/z range.
-
The mass spectrum of the labeled compound will show a distribution of isotopologues. The most abundant ion should correspond to the fully labeled molecule (all six carbons as ¹³C).
-
Calculate the isotopic enrichment by determining the relative abundance of the M+6 peak (fully labeled) compared to the sum of all other isotopologue peaks (M+0 to M+5). Corrections for the natural abundance of ¹³C in the unlabeled compound should be applied for precise calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Verification
NMR spectroscopy is an indispensable technique for both structural elucidation and the determination of isotopic enrichment.[3] ¹³C NMR, in particular, provides direct information about the labeled carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of the 3-Iodobenzoic Acid-¹³C₆ sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Experiment: A standard one-dimensional ¹³C NMR experiment with proton decoupling.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁) to ensure quantitative signal integration.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹³C NMR spectrum.
-
The spectrum of a highly enriched 3-Iodobenzoic Acid-¹³C₆ sample will show signals for the six carbon atoms of the benzene ring.
-
The presence of any significant signals corresponding to unlabeled (¹²C) positions would indicate incomplete labeling.
-
The relative integrals of the ¹³C signals can be used to confirm the uniform labeling across the molecule. For quantitative assessment of enrichment, comparison with a known concentration of a ¹³C-labeled internal standard or advanced NMR techniques may be required.
-
Logical Relationship for Purity Assessment
The overall assessment of the isotopic purity of 3-Iodobenzoic Acid-¹³C₆ is a multi-step process that combines both chemical and isotopic analysis to ensure the quality of the material for research purposes.
Conclusion
The isotopic purity of 3-Iodobenzoic Acid-¹³C₆ is a critical parameter for its effective use in scientific research. Through the rigorous application of analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can confidently verify the high isotopic enrichment and chemical purity of this valuable research tool, ensuring the integrity and reliability of their experimental data. Commercial suppliers typically provide compounds with isotopic enrichment levels exceeding 98%, which is suitable for most applications.
References
Unraveling Reaction Mechanisms: A Technical Guide to 3-Iodobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 3-Iodobenzoic Acid-¹³C₆ in the elucidation of chemical reaction mechanisms. By incorporating a stable isotope label, this compound serves as a powerful tracer, enabling researchers to track the transformation of molecules with high precision. This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation techniques associated with the use of 3-Iodobenzoic Acid-¹³C₆, with a particular focus on its application in understanding the Suzuki-Miyaura cross-coupling reaction and its potential in metabolic studies.
Core Principles of ¹³C Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] In this method, one or more atoms in a molecule of interest are replaced by their stable, non-radioactive isotope. For carbon, the heavy isotope ¹³C is used in place of the more abundant ¹²C. The key principle lies in the ability to distinguish between the labeled and unlabeled molecules using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
The primary advantages of using stable isotopes like ¹³C include:
-
Non-radioactivity: Eliminates the need for specialized handling and disposal procedures associated with radioactive isotopes.
-
Minimal Isotope Effect: The chemical properties of ¹³C-labeled compounds are nearly identical to their unlabeled counterparts, ensuring that the reaction mechanism is not significantly altered.
-
High Sensitivity and Specificity: Modern analytical instruments can detect the mass difference between ¹²C and ¹³C with high precision, allowing for accurate quantification and structural elucidation.[2]
3-Iodobenzoic Acid-¹³C₆, with all six carbon atoms of the benzene ring labeled, provides a distinct mass shift of +6 Da compared to the unlabeled molecule. This significant mass difference makes it an excellent internal standard and tracer for quantitative analysis and mechanism studies.
Application in Mechanism Elucidation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3][4] 3-Iodobenzoic acid is a common substrate in this reaction. By using 3-Iodobenzoic Acid-¹³C₆, researchers can gain valuable insights into the reaction mechanism, particularly the key steps of oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using 3-Iodobenzoic Acid-¹³C₆ to study the Suzuki-Miyaura reaction mechanism.
Catalytic Cycle and the Role of the ¹³C Label
The ¹³C₆ label on the 3-iodobenzoic acid allows for the unambiguous tracking of the aryl group throughout the catalytic cycle. The following diagram illustrates the key steps and the position of the labeled moiety.
Experimental Protocols
A detailed methodology for a typical experiment is provided below.
Materials and Reagents
-
3-Iodobenzoic Acid-¹³C₆ (≥98% isotopic purity)
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
Reaction Setup
-
To a flame-dried Schlenk flask, add 3-Iodobenzoic Acid-¹³C₆ (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe.
-
Stir the reaction mixture at 80 °C.
Sample Collection and Preparation for Analysis
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing cold deionized water.
-
Extract the organic components with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
For LC-MS analysis, reconstitute the residue in acetonitrile/water (1:1 v/v).
-
For NMR analysis, dissolve the residue in CDCl₃.
Analytical Methods
-
LC-MS Analysis:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan mode to detect all ¹³C-labeled species and tandem MS (MS/MS) to confirm the structures of intermediates and the final product.
-
-
NMR Analysis:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: ¹H NMR to monitor the overall reaction progress and ¹³C NMR to confirm the incorporation and position of the ¹³C label in the product.
-
Data Presentation and Interpretation
The use of 3-Iodobenzoic Acid-¹³C₆ allows for the clear identification of all species containing the labeled aromatic ring by their characteristic mass shift in the mass spectrum.
Hypothetical Quantitative LC-MS Data
The following table summarizes the expected m/z values for the key species in the reaction, which can be used for their identification and quantification.
| Compound | Unlabeled (¹²C) m/z [M+H]⁺ | ¹³C₆-Labeled m/z [M+H]⁺ | Mass Shift (Da) |
| 3-Iodobenzoic Acid | 248.94 | 254.96 | +6 |
| Biphenyl-3-carboxylic acid (Product) | 199.07 | 205.09 | +6 |
| Oxidative Addition Intermediate | - | Varies | +6 |
| Transmetalation Intermediate | - | Varies | +6 |
Note: The m/z of the palladium-containing intermediates will depend on the specific ligands and the ionization state.
By monitoring the ion intensities of these species over time, a kinetic profile of the reaction can be constructed, providing insights into the rate-determining step and the overall reaction mechanism.
Application in Metabolic Studies
While direct studies on the metabolism of 3-Iodobenzoic Acid-¹³C₆ are not widely published, the principles of isotopic labeling make it a valuable tool for such investigations. The primary metabolic pathways for xenobiotic benzoic acid derivatives often involve conjugation with glycine to form hippuric acid derivatives.[5][6] Additionally, deiodination is a known metabolic pathway for iodinated aromatic compounds.[7][8]
The use of 3-Iodobenzoic Acid-¹³C₆ would allow for:
-
Unambiguous identification of metabolites: The +6 Da mass shift would clearly distinguish drug-related metabolites from endogenous compounds in complex biological matrices like plasma and urine.[2]
-
Quantitative analysis: The labeled compound can serve as its own internal standard for accurate quantification of the parent compound and its metabolites.[9][10]
-
Pathway elucidation: By analyzing the mass spectra of the metabolites, it is possible to determine whether the ¹³C₆-labeled ring remains intact or undergoes further transformation.
The following diagram illustrates a potential metabolic pathway for 3-iodobenzoic acid that could be investigated using its ¹³C₆-labeled counterpart.
Conclusion
3-Iodobenzoic Acid-¹³C₆ is a versatile and powerful tool for the elucidation of chemical reaction mechanisms and for the study of metabolic pathways. Its stable, non-radioactive nature, combined with the significant mass shift it provides, allows for precise and accurate tracking of the molecule through complex transformations. The methodologies and principles outlined in this guide provide a framework for researchers to design and execute insightful experiments, leading to a deeper understanding of fundamental chemical and biological processes.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. youtube.com [youtube.com]
- 5. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the structure and mechanism of iodothyronine deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 10. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Salicylic Acid in Plant Tissue Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Analyte: Salicylic Acid
Internal Standard: 3-Iodobenzoic Acid-13C6
Introduction
Salicylic acid (SA) is a phenolic phytohormone crucial for regulating plant growth, development, and defense responses against pathogens and abiotic stress.[1] Accurate quantification of SA in plant tissues is essential for understanding its physiological roles. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of salicylic acid in plant tissue. To ensure high accuracy and precision, this compound is employed as an internal standard (IS). The use of a stable isotope-labeled internal standard that is structurally similar to the analyte but does not occur endogenously in the sample minimizes variability arising from sample preparation and matrix effects.
Experimental Protocols
Materials and Reagents
-
Salicylic Acid (SA) standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Plant tissue samples (e.g., Arabidopsis thaliana leaves)
-
Solid Phase Extraction (SPE) cartridges (Mixed-mode)
Sample Preparation
-
Homogenization: Weigh approximately 50 mg of frozen plant tissue and homogenize it to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extraction: To the powdered tissue, add 1 mL of an extraction solvent (90:9:1 methanol:water:formic acid, v/v/v). Vortex vigorously for 1 minute.
-
Internal Standard Spiking: Add 10 µL of 1 µg/mL this compound in methanol to each sample.
-
Sonication and Centrifugation: Sonicate the mixture for 15 minutes in an ice bath, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of the extraction solvent.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of the extraction solvent.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | 600 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salicylic Acid | 137.0 | 93.0 | 20 |
| This compound (IS) | 253.0 | 126.0 | 25 |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of Salicylic Acid to the Internal Standard against the concentration of the calibration standards.
| Concentration (ng/mL) | SA Peak Area | IS Peak Area | Peak Area Ratio (SA/IS) |
| 1 | 1,520 | 105,000 | 0.014 |
| 5 | 7,850 | 106,500 | 0.074 |
| 10 | 16,100 | 104,200 | 0.154 |
| 50 | 82,300 | 105,800 | 0.778 |
| 100 | 165,000 | 104,500 | 1.579 |
| 500 | 830,000 | 105,200 | 7.890 |
Linearity: R² > 0.995
Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%RSD) |
| Low QC | 3 | 2.91 | 97.0 | 4.5 |
| Medium QC | 75 | 78.3 | 104.4 | 3.2 |
| High QC | 400 | 390.1 | 97.5 | 2.8 |
Sample Analysis
| Sample ID | SA Peak Area | IS Peak Area | Peak Area Ratio (SA/IS) | Calculated Conc. (ng/mL) |
| Control 1 | 25,600 | 103,900 | 0.246 | 15.8 |
| Control 2 | 28,100 | 106,100 | 0.265 | 17.0 |
| Treated 1 | 98,700 | 104,800 | 0.942 | 60.4 |
| Treated 2 | 105,200 | 105,500 | 0.997 | 63.9 |
Visualizations
Caption: Experimental workflow for salicylic acid quantification.
Caption: Simplified salicylic acid biosynthesis pathways in plants.[1]
References
Application Note: Quantitative Analysis of 3-Iodobenzoic Acid using a Validated GC-MS Method with a 13C-Labeled Internal Standard
Introduction
3-Iodobenzoic acid is a substituted aromatic carboxylic acid that finds applications in various fields, including as a building block in organic synthesis and for its potential biological activities. Accurate and reliable quantification of 3-Iodobenzoic acid in complex matrices is crucial for research and development. This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3-Iodobenzoic acid. The method utilizes a stable isotope-labeled internal standard, 3-Iodobenzoic Acid-13C6, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1] The protocol involves a derivatization step to enhance the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.
Materials and Methods
Reagents and Standards
-
3-Iodobenzoic acid (≥98% purity)
-
This compound (99 atom % 13C)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, ≥99.8%)
-
Ethyl Acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes and glassware
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare stock solutions of 3-Iodobenzoic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 3-Iodobenzoic acid stock solution into a suitable matrix (e.g., blank plasma, water). The concentration range should be selected based on the expected sample concentrations.
-
Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown samples with the this compound internal standard to a final concentration of 1 µg/mL.
-
Extraction: For liquid samples, perform a liquid-liquid extraction. Acidify the sample with 0.1 M HCl and extract twice with ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Combine the organic layers.
-
Drying: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen at 40°C until complete dryness.
Derivatization Protocol
Due to their high polarity, carboxylic acids can adhere strongly to GC columns.[2] To improve volatility and thermal stability for GC-MS analysis, a silylation derivatization is performed.[1][3]
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Vortex the mixture for 1 minute to ensure complete dissolution and mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the trimethylsilyl (TMS) derivative of 3-Iodobenzoic acid.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| 3-Iodobenzoic acid-TMS | Quantifier: 305, Qualifiers: 320, 193 |
| This compound-TMS | Quantifier: 311, Qualifiers: 326, 199 |
Results and Discussion
The developed GC-MS method demonstrates excellent performance for the quantification of 3-Iodobenzoic acid. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The derivatization with BSTFA efficiently converts the polar carboxylic acid into its more volatile TMS ester, resulting in sharp and symmetrical chromatographic peaks.
Quantitative Performance
The following table summarizes the typical quantitative performance characteristics of the method. These values are representative and may vary slightly depending on the specific instrumentation and matrix.
| Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 92 - 108% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathway Involvement
While a specific signaling pathway for 3-Iodobenzoic acid is not extensively characterized, related iodinated benzoic acid derivatives have been shown to modulate signaling pathways involved in inflammation and cancer progression. For instance, some derivatives can influence the activity of cathepsins, which are key enzymes in cellular proteostasis.[4] Further research is needed to elucidate the precise molecular targets and signaling cascades affected by 3-Iodobenzoic acid. The diagram below represents a generalized concept of how a small molecule inhibitor might interact with a signaling pathway.
Caption: Generalized signaling pathway inhibition.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of 3-Iodobenzoic acid. The use of a stable isotope-labeled internal standard, coupled with a robust derivatization and extraction procedure, ensures high-quality data suitable for a wide range of research and drug development applications. The method is characterized by excellent linearity, low detection limits, and high precision and accuracy.
References
Application Note: High-Precision Quantification of Aromatic Organic Acids Using 3-Iodobenzoic Acid-13C6 in Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of organic acids is crucial in diverse fields such as clinical diagnostics, drug development, and metabolic studies.[1] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-precision quantification of small molecules, offering unparalleled accuracy by correcting for sample matrix effects and variations in sample preparation and instrument response.[1][2] This method relies on the use of a stable, isotopically labeled version of the analyte as an internal standard.[1][3]
3-Iodobenzoic Acid-13C6 is a stable isotope-labeled internal standard designed for use in quantitative analysis by NMR, GC-MS, or LC-MS.[4] Its structure makes it an ideal internal standard for the quantification of other aromatic or halogenated benzoic acids and structurally related compounds. The 13C6 labeling provides a significant mass shift from the unlabeled analyte and, as a "gold standard" for IDMS, ensures negligible isotope effects on chromatographic retention time, leading to near-perfect co-elution with the native analyte.[2]
This application note provides a detailed protocol for the use of this compound in an IDMS workflow for the quantification of a representative aromatic organic acid in a biological matrix (human plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the addition of a known quantity of a stable isotope-labeled internal standard (e.g., this compound) to a sample containing the unlabeled analyte of interest.[1] The labeled standard is chemically identical to the analyte, ensuring it behaves the same way during sample extraction, chromatography, and ionization.[1] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, the concentration of the analyte can be determined with high precision, as the ratio is unaffected by variations in sample recovery or matrix-induced signal suppression or enhancement.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols
This section details a representative protocol for the quantification of a target analyte (e.g., 3-Chlorobenzoic acid) in human plasma using this compound as the internal standard.
Materials and Reagents
-
Analytes: 3-Chlorobenzoic acid (or other target aromatic acid)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Plasma: Human plasma (K2-EDTA)
-
Equipment: Analytical balance, vortex mixer, centrifuge, autosampler vials, LC-MS/MS system
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Chlorobenzoic acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve): Serially dilute the Analyte Stock Solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Working Solution (1 µg/mL): Dilute the Internal Standard Stock Solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, and unknown samples.
-
Pipette 50 µL of blank plasma, calibration standard plasma, or sample plasma into the appropriately labeled tubes.
-
Add 200 µL of the Internal Standard Working Solution (1 µg/mL in acetonitrile) to each tube. This precipitates plasma proteins and adds the internal standard.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to autosampler vials for LC-MS/MS analysis.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | 3-Chlorobenzoic acid: 155 -> 111 (Quantifier), 155 -> 75 (Qualifier) |
| This compound: 253 -> 128 (Quantifier) | |
| Source Parameters | Optimized for specific instrument (e.g., Capillary Voltage: 3.0 kV, Gas Temp: 350°C) |
Note: MRM transitions are representative and should be optimized for the specific analyte and instrument.
Data Presentation: Quantitative Performance
The following table summarizes typical quantitative performance data achievable with an IDMS method for organic acids. These values are illustrative and should be determined during method validation.
| Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery (%) | 90 - 110% |
Conclusion
This compound is an excellent internal standard for the precise and accurate quantification of aromatic organic acids and related compounds by isotope dilution mass spectrometry. Its chemical properties and stable isotope label ensure robust performance, correcting for analytical variability and matrix effects. The protocol described provides a solid foundation for developing and validating high-quality quantitative assays for researchers in pharmaceutical development, clinical diagnostics, and other scientific fields.
References
Application Note: Utilizing 3-Iodobenzoic Acid-¹³C₆ for Pharmacokinetic Studies of [Drug Name]
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of non-radioactive, heavy-atom-labeled compounds offers a safe and effective way to trace the fate of a drug molecule in a biological system.[1] This application note details the use of 3-Iodobenzoic Acid-¹³C₆ as an internal standard for the quantitative analysis of a therapeutic candidate, hereafter referred to as "Drug X," in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data.[]
Principle
The core principle of this application is the use of a stable isotope-labeled compound as an internal standard in quantitative bioanalysis. 3-Iodobenzoic Acid-¹³C₆ is chemically similar to many small molecule drugs and serves as an ideal internal standard. It co-elutes with the analyte of interest (Drug X) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. However, due to the mass difference imparted by the ¹³C atoms, it can be distinguished from the unlabeled drug by the mass spectrometer. This allows for accurate quantification of Drug X, as the ratio of the analyte signal to the internal standard signal remains constant even if sample loss occurs during processing.
Applications
This methodology is applicable to a wide range of pharmacokinetic studies, including:
-
Preclinical animal studies: Determining the pharmacokinetic profile of Drug X in species such as mice, rats, and dogs.
-
Bioavailability and bioequivalence studies: Assessing the rate and extent of absorption of Drug X from different formulations.
-
Drug-drug interaction studies: Investigating the effect of co-administered drugs on the pharmacokinetics of Drug X.
-
Metabolite identification and quantification: While 3-Iodobenzoic Acid-¹³C₆ serves as an internal standard for the parent drug, similar stable isotope-labeled standards can be synthesized for key metabolites to understand their formation and elimination.[3]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
1. Animal Handling and Dosing:
- Male Sprague-Dawley rats (n=5 per group) weighing 200-250g are used.
- Animals are fasted overnight prior to dosing but have free access to water.
- Drug X is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- A single dose of Drug X is administered via oral gavage (e.g., 10 mg/kg).
2. Blood Sample Collection:
- Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).
- Plasma is separated by centrifugation at 4°C (1500 x g for 10 minutes) and stored at -80°C until analysis.
3. Sample Preparation for LC-MS Analysis:
- To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (3-Iodobenzoic Acid-¹³C₆ in methanol, e.g., 100 ng/mL).
- Add 150 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Bioanalytical Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Drug X from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the chemical nature of Drug X.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Drug X and 3-Iodobenzoic Acid-¹³C₆.
-
Data Presentation
The following tables summarize hypothetical data from a pharmacokinetic study of Drug X using the described protocol.
Table 1: Plasma Concentration-Time Profile of Drug X
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.25 | 150.5 ± 25.2 |
| 0.5 | 350.8 ± 45.1 |
| 1 | 780.2 ± 90.5 |
| 2 | 650.7 ± 82.3 |
| 4 | 320.1 ± 40.8 |
| 6 | 150.9 ± 22.4 |
| 8 | 75.3 ± 15.6 |
| 24 | 10.1 ± 5.2 |
Table 2: Key Pharmacokinetic Parameters of Drug X
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum Concentration) | 795.4 | ng/mL |
| Tₘₐₓ (Time to Maximum Concentration) | 1.0 | hours |
| AUC₀₋₂₄ (Area Under the Curve) | 3250.6 | ng*h/mL |
| t₁/₂ (Half-life) | 3.5 | hours |
Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study.
References
Application Note and Protocols for Derivatization of 3-Iodobenzoic Acid-¹³C₆ for Enhanced Mass Spectrometric Detection
Introduction
3-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled internal standard crucial for quantitative bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies. Its structure, featuring a benzoic acid moiety, allows it to serve as a tracer to understand metabolic pathways.[1] The iodine atom provides a site for further synthetic modifications, making it a versatile building block in medicinal chemistry and drug development.[2] However, the inherent polarity and low volatility of carboxylic acids can lead to poor chromatographic peak shape and low sensitivity in mass spectrometry (MS) analysis.
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3][4] For gas chromatography-mass spectrometry (GC-MS), derivatization increases volatility and thermal stability.[3][5] For liquid chromatography-mass spectrometry (LC-MS), derivatization can enhance ionization efficiency, leading to significantly improved sensitivity.[6][7] This application note provides detailed protocols for the derivatization of 3-Iodobenzoic Acid-¹³C₆ to enhance its detection by GC-MS and LC-MS.
Quantitative Data Summary
The following tables summarize the expected improvements in analytical sensitivity following the derivatization of 3-Iodobenzoic Acid-¹³C₆. These are representative values based on typical enhancements observed for carboxylic acids.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Analyte | Derivatization Method | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) |
| 3-Iodobenzoic Acid-¹³C₆ (Underivatized) | Not Applicable | ~50-100 ng/mL | ~150-300 ng/mL |
| 3-Iodobenzoic Acid-¹³C₆ TMS Ester | Silylation with BSTFA + 1% TMCS | ~1-5 ng/mL | ~3-15 ng/mL |
| 3-Iodobenzoic Acid-¹³C₆ Methyl Ester | Esterification with Methanolic HCl | ~5-10 ng/mL | ~15-30 ng/mL |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Data
| Analyte | Derivatization Method | Ionization Mode | Expected Signal Enhancement (Fold Increase) |
| 3-Iodobenzoic Acid-¹³C₆ (Underivatized) | None | Negative ESI | 1 (Baseline) |
| Derivatized 3-Iodobenzoic Acid-¹³C₆ | Amidation with 2-picolylamine | Positive ESI | 10 - 50 |
Experimental Protocols
Derivatization for GC-MS Analysis
For GC-MS analysis, silylation is a common and effective method for derivatizing carboxylic acids.[5] This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[8]
Protocol 1: Silylation with BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of 3-Iodobenzoic Acid-¹³C₆.
Materials:
-
3-Iodobenzoic Acid-¹³C₆
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of 3-Iodobenzoic Acid-¹³C₆ into a 2 mL reaction vial.
-
Drying: If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[9]
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. The resulting derivative is the 3-Iodobenzoic acid, TMS derivative.[10]
Protocol 2: Esterification to Methyl Ester
This protocol details the conversion of 3-Iodobenzoic Acid-¹³C₆ to its methyl ester.[11]
Materials:
-
3-Iodobenzoic Acid-¹³C₆
-
2% (w/v) Methanolic HCl (or Boron Trifluoride in Methanol)
-
Hexane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Place 1 mg of 3-Iodobenzoic Acid-¹³C₆ into a reaction vial.
-
Reagent Addition: Add 200 µL of 2% Methanolic HCl.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 500 µL of hexane and 500 µL of water. Vortex thoroughly. Allow the layers to separate.
-
Washing: Transfer the upper hexane layer to a new vial. Wash the hexane layer with 500 µL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Dry the hexane layer over anhydrous sodium sulfate.
-
Analysis: The resulting solution containing the methyl 3-iodobenzoate-¹³C₆ is ready for GC-MS analysis.
Derivatization for LC-MS/MS Analysis
For LC-MS, derivatization aims to introduce a readily ionizable group to enhance the response in electrospray ionization (ESI).
Protocol 3: Amidation for Enhanced Positive ESI
This protocol describes the amidation of 3-Iodobenzoic Acid-¹³C₆ with 2-picolylamine to introduce a basic nitrogen that is easily protonated in positive ion mode ESI.
Materials:
-
3-Iodobenzoic Acid-¹³C₆
-
2-(Aminomethyl)pyridine (2-picolylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Activation: To a vial containing 1 mg of 3-Iodobenzoic Acid-¹³C₆, add 200 µL of anhydrous DMF, 1.5 equivalents of EDC, and 1.2 equivalents of NHS.
-
Reaction: Let the activation reaction proceed at room temperature for 15 minutes.
-
Amine Addition: Add 1.5 equivalents of 2-picolylamine to the reaction mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or until completion.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Dilution and Analysis: Dilute the reaction mixture with the initial mobile phase for LC-MS/MS analysis.
Visualizations
Diagram 1: General Workflow for Derivatization and Analysis
Caption: Workflow for derivatization and analysis.
Diagram 2: Metabolic Pathway of Benzoic Acid
Caption: Metabolic conversion of 3-Iodobenzoic Acid.
Diagram 3: Logical Relationships in Method Selection
Caption: Decision tree for derivatization method selection.
References
- 1. Benzoic acid-alpha-13C|13C Labeled Tracer|CAS 3880-99-7 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. ddtjournal.com [ddtjournal.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. gcms.cz [gcms.cz]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Iodobenzoic acid, TMS derivative [webbook.nist.gov]
- 11. Benzoic acid, 3-iodo-, methyl ester [webbook.nist.gov]
Application of 3-Iodobenzoic Acid-13C6 in Environmental Sample Analysis
Application Note and Protocol
Introduction
The accurate quantification of organic micropollutants in complex environmental matrices, such as water, soil, and sediment, is a critical challenge in environmental monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard that is chemically identical to the analyte of interest.[1][2] 3-Iodobenzoic Acid-13C6 is a stable isotope-labeled analogue of 3-iodobenzoic acid, incorporating six carbon-13 atoms in its benzene ring.[3][4] This labeling makes it an ideal internal standard for the quantification of 3-iodobenzoic acid and structurally related compounds in environmental samples.
3-Iodobenzoic acid itself is not a primary environmental contaminant of widespread concern. However, it serves as a representative compound for a class of halogenated benzoic acids and other structurally similar pollutants that can be found in the environment as herbicides, pharmaceuticals, or disinfection byproducts (DBPs). For instance, iodo-acids have been identified as emerging DBPs in drinking water.[5] The use of this compound as an internal standard can significantly improve the reliability of analytical methods for these types of compounds by correcting for matrix effects and variations in sample preparation and instrument response.[3]
This application note provides a detailed protocol for the determination of a model analyte, 3-iodobenzoic acid, in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle of the Method
The method is based on the principle of isotope dilution analysis. A known amount of this compound is added to the water sample prior to sample preparation. The sample is then extracted and analyzed by LC-MS/MS. Since the labeled internal standard and the native analyte exhibit identical chemical and physical behavior during extraction, cleanup, and chromatographic separation, any losses or variations will affect both compounds equally. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratios. The concentration of the native analyte is determined by comparing the ratio of its signal to that of the known amount of the added internal standard.
Experimental Protocols
Sample Preparation (Water Samples)
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. If not analyzed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, acidify the samples to a pH < 2 with sulfuric acid.
-
Spiking with Internal Standard: To a 100 mL aliquot of the water sample, add a precise amount of this compound solution in methanol to achieve a final concentration of 50 ng/L.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering hydrophilic substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex the sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 3-Iodobenzoic Acid 247.0 203.0 15 | this compound | 253.0 | 209.0 | 15 |
-
Ion Source Parameters: Optimized for the specific instrument, e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer Pressure: 45 psi.
-
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (ng/L) |
| Method Detection Limit (MDL) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=6) |
| Deionized Water | 10 | 98.5 | 4.2 |
| Surface Water | 10 | 95.2 | 6.8 |
| Wastewater Effluent | 10 | 92.8 | 8.5 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of 3-iodobenzoic acid in water samples.
Logical Relationships
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust and reliable approach for the quantification of 3-iodobenzoic acid and related halogenated aromatic acids in environmental water samples. The detailed protocol presented here demonstrates excellent recovery and precision, even in complex matrices. This methodology is highly suitable for routine environmental monitoring and for conducting fate and transport studies of this class of emerging contaminants. The principles and the workflow can be adapted for the analysis of other relevant analytes in various environmental matrices, highlighting the versatility of this compound as a valuable tool for environmental scientists and analytical chemists.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|BLD Pharm [bldpharm.com]
- 5. Iodoacetic Acid, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Iodobenzoic Acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
3-Iodobenzoic Acid-¹³C₆ is a specialized chemical reagent used to introduce a stable, isotopically labeled and functionalized aromatic ring into target molecules. The ¹³C₆-label provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The iodo-substituent serves as a versatile chemical handle for further diversification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.
Key Applications:
-
Quantitative Proteomics: Synthesizing ¹³C-labeled peptide standards for accurate quantification of proteins in complex biological samples.[2][3]
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: Tracking the metabolic fate of a drug candidate by incorporating a heavy-atom tag.[1]
-
Combinatorial Chemistry: Serving as a scaffold for the solid-phase synthesis of small molecule libraries. The iodo-group allows for late-stage functionalization, vastly increasing molecular diversity.
-
Development of γ-Turn Mimetics: 3-Iodobenzoic acid has been utilized in the solid-phase synthesis of γ-turn mimetic libraries, which are important scaffolds in medicinal chemistry for mimicking peptide conformations.
Experimental Protocols
The following protocols are generalized procedures for the incorporation and subsequent modification of 3-Iodobenzoic Acid-¹³C₆ on a solid support. These methods are based on standard Fmoc-based solid-phase peptide synthesis chemistry but can be adapted for other solid-phase organic synthesis applications.[5][6]
Protocol 1: Immobilization of 3-Iodobenzoic Acid-¹³C₆ onto an Amine-Functionalized Resin
This protocol describes the covalent attachment of 3-Iodobenzoic Acid-¹³C₆ to a resin commonly used in SPPS, such as a Rink Amide or Sieber Amide resin.
Workflow Diagram:
Caption: Workflow for immobilizing 3-Iodobenzoic Acid-¹³C₆ on a solid support.
Materials and Reagents:
| Reagent | M.W. | Supplier Example | Purpose |
| Rink Amide AM Resin (or similar) | N/A | Sigma-Aldrich | Solid Support |
| 3-Iodobenzoic Acid-¹³C₆ | 254.05 | BLD Pharm | Isotopically Labeled Building Block |
| N,N-Dimethylformamide (DMF) | 73.09 | Fisher Scientific | Solvent |
| Dichloromethane (DCM) | 84.93 | Fisher Scientific | Solvent |
| HATU | 380.23 | Sigma-Aldrich | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Sigma-Aldrich | Base |
| Acetic Anhydride | 102.09 | Sigma-Aldrich | Capping Reagent (Optional) |
Procedure:
-
Resin Swelling: Place the amine-functionalized resin (1.0 eq, e.g., 0.5 mmol/g loading) in a reaction vessel. Add DMF (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Solvent Wash: Drain the DMF from the swollen resin. Wash the resin three times with DMF (10 mL/g) to remove any impurities.
-
Activation: In a separate vial, dissolve 3-Iodobenzoic Acid-¹³C₆ (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex the solution for 1-5 minutes to pre-activate the carboxylic acid.
-
Coupling: Drain the DMF from the resin and immediately add the activated 3-Iodobenzoic Acid-¹³C₆ solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amine sites, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Final Wash and Drying: Wash the resin with DMF (3x) and DCM (3x). Dry the resin under vacuum to yield the 3-iodobenzoyl-¹³C₆-functionalized support, ready for further synthesis.
Protocol 2: On-Resin Suzuki Cross-Coupling
This protocol details a representative Suzuki coupling reaction to modify the immobilized 3-iodobenzoyl-¹³C₆ moiety. This demonstrates the utility of the iodo-group for diversification.[7]
Reaction Pathway Diagram:
Caption: On-resin Suzuki cross-coupling reaction pathway.
Materials and Reagents:
| Reagent | M.W. | Supplier Example | Purpose |
| 3-Iodobenzoyl-¹³C₆ Resin | N/A | Synthesized in Protocol 1 | Substrate |
| Arylboronic Acid | Varies | Combi-Blocks | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Strem Chemicals | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | Sigma-Aldrich | Base |
| DMF/Water (e.g., 3:1 v/v) | N/A | N/A | Solvent System |
Procedure:
-
Resin Preparation: Place the dried 3-iodobenzoyl-¹³C₆ resin (1.0 eq) from Protocol 1 into a reaction vessel.
-
Reagent Mixture: In a separate vial, prepare a solution of the desired arylboronic acid (5.0 eq) in the DMF/Water solvent mixture. Add the aqueous sodium carbonate solution (2M, 5.0 eq).
-
Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.15 eq) to the reaction vessel containing the resin.
-
Reaction: Add the boronic acid/base solution to the resin. Purge the vessel with an inert gas (Nitrogen or Argon) and heat the mixture at 60-80 °C for 6-12 hours with agitation.
-
Washing: Cool the reaction mixture to room temperature. Drain the solution and wash the resin extensively to remove palladium residues and other byproducts. A typical wash sequence is: DMF/Water (3x), DMF (3x), DCM (3x), and a final rinse with a chelating wash such as a solution of sodium diethyldithiocarbamate in DMF can be beneficial.
-
Drying: Dry the resin under vacuum. The resulting resin now contains the ¹³C₆-labeled biaryl product, which can be cleaved or further elaborated upon.
Data and Characterization
Successful synthesis requires careful monitoring. While direct analysis on the resin is challenging, small-scale cleavage and subsequent analysis by LC-MS and NMR are standard practice.
Expected Mass Shift Data:
| Compound | Labeling | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (¹³C₆-Labeled) | Mass Shift (Δm/z) |
| 3-Iodobenzoic Acid | ¹²C₆ (Natural) | 247.93 g/mol | 253.95 g/mol | +6.02 |
| 3-Phenylbenzoic Acid (after Suzuki) | ¹²C₆ (Natural) | 198.07 g/mol | 204.09 g/mol | +6.02 |
Note: Data is calculated and representative. Actual observed masses may vary based on ionization state.
Analytical Techniques:
-
LC-MS: The primary tool for confirming the successful incorporation of the ¹³C₆-label and the completion of subsequent reactions. The +6 Da mass shift provides a clear signature.
-
NMR Spectroscopy: For cleaved products, ¹³C NMR will show signals corresponding to the labeled aromatic ring, confirming its incorporation.
-
Kaiser Test: Used after the coupling step in Protocol 1 to qualitatively check for the presence of unreacted primary amines on the resin. A negative (yellow) result indicates a successful coupling.
References
- 1. moravek.com [moravek.com]
- 2. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. Page loading... [guidechem.com]
- 5. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Application Notes and Protocols: 3-Iodobenzoic Acid-¹³C₆ as a Precursor for Radiolabeling with Iodine Isotopes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Radiolabeling of biomolecules with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) is a cornerstone of nuclear medicine, enabling a wide range of diagnostic and therapeutic applications.[1][2][3] Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are powerful in vivo imaging modalities that rely on the detection of gamma-rays or positrons emitted from these isotopes.[3][4][5] The choice of iodine isotope depends on the specific application, with ¹²³I being suitable for SPECT imaging, ¹²⁴I for PET imaging, and ¹²⁵I and ¹³¹I finding use in both imaging and radiotherapy.[1][2]
A common strategy for radioiodination, particularly for molecules sensitive to direct iodination conditions or lacking a suitable aromatic residue for labeling, is the use of a prosthetic group.[1][2][6] This indirect method involves radiolabeling a small molecule (the prosthetic group) which is then conjugated to the target biomolecule, such as a peptide, antibody, or nanobody.[1][3][6] This approach helps to preserve the biological activity of the target molecule.[1]
3-Iodobenzoic acid, particularly in its activated N-hydroxysuccinimide (NHS) ester form (N-succinimidyl 3-iodobenzoate, SIB), is a well-established prosthetic group for this purpose.[1][7] The use of 3-Iodobenzoic Acid-¹³C₆ as a precursor offers the potential for "dual-labeling" studies, where the ¹³C-label can serve as an internal standard for mass spectrometry-based quantification, while the radioiodine provides the signal for nuclear imaging or radiotherapy.
This document provides detailed application notes and protocols for the use of 3-Iodobenzoic Acid-¹³C₆ as a precursor for the synthesis of a radioiodinated prosthetic group and its subsequent conjugation to a model protein.
Applications
Radiolabeled biomolecules prepared using a 3-iodobenzoic acid-derived prosthetic group have numerous applications in biomedical research and drug development:
-
Oncology: Radiolabeled antibodies and peptides can be used to target tumor-specific antigens for in vivo imaging of tumor localization, metastasis, and for monitoring therapeutic response.[5][8]
-
Neurology: Imaging of neuroreceptors and transporters in the brain to study neurological disorders.[4]
-
Cardiology: Evaluation of myocardial perfusion and viability.
-
Pharmacokinetics: Tracking the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutics.[8]
Data Presentation
Table 1: Properties of Medically Relevant Iodine Isotopes
| Isotope | Half-life | Principal Emission(s) | Primary Application(s) |
| ¹²³I | 13.2 hours | Gamma (159 keV) | SPECT Imaging |
| ¹²⁴I | 4.2 days | Positron (β+), Gamma | PET Imaging |
| ¹²⁵I | 59.4 days | Gamma (35 keV), X-ray | Preclinical Imaging, Radioimmunoassays |
| ¹³¹I | 8.0 days | Beta (β-), Gamma (364 keV) | Radiotherapy, SPECT Imaging |
Table 2: Typical Radiolabeling and Conjugation Parameters
| Parameter | Value | Reference |
| Precursor | N-succinimidyl 3-(tri-n-butylstannyl)benzoate-¹³C₆ | |
| Radioisotope | Na¹²⁵I | [1] |
| Oxidizing Agent | N-chlorosuccinimide (NCS) or tert-butylhydroperoxide (TBHP) | [9][10] |
| *Radiochemical Yield of [I]SIB-¹³C₆ | 80-95% | [9] |
| Target Biomolecule | Model IgG Antibody | [][12] |
| Conjugation Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | [12][13][14] |
| Antibody Concentration | 2-5 mg/mL | [12][13] |
| Molar Ratio (Dye:Antibody) | 10:1 to 15:1 | [][13] |
| Reaction Time (Conjugation) | 1 hour | [12][13] |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | [12] |
Experimental Protocols
The overall workflow involves two main stages:
-
Synthesis of the Radioiodinated Prosthetic Group: N-succinimidyl 3-[I]iodobenzoate-¹³C₆ ([I]SIB-¹³C₆).
-
Conjugation to a Target Protein: Coupling of [*I]SIB-¹³C₆ to a model antibody.
Protocol 1: Synthesis of N-succinimidyl 3-[I]iodobenzoate-¹³C₆ ([I]SIB-¹³C₆)
This protocol is adapted from established methods for the radioiododestannylation of a trialkyltin precursor.[10]
Materials:
-
N-succinimidyl 3-(tri-n-butylstannyl)benzoate-¹³C₆ (custom synthesis required)
-
Sodium Iodide ([*I]NaI, e.g., Na¹²⁵I) in 0.1 N NaOH
-
tert-Butylhydroperoxide (TBHP), 70% in water
-
N-chlorosuccinimide (NCS) solution (1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 1 N
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Sep-Pak C18 cartridges
-
Reaction vial (1.5 mL)
-
HPLC system with a radioactivity detector and a C18 column
Procedure:
-
To a 1.5 mL reaction vial, add 10-20 µg of N-succinimidyl 3-(tri-n-butylstannyl)benzoate-¹³C₆ dissolved in 50 µL of methanol.
-
Add the desired amount of [*I]NaI (e.g., 1-10 mCi).
-
Add 10 µL of 1 N HCl to acidify the reaction mixture.
-
Initiate the radioiodination by adding 10 µL of the oxidizing agent (either TBHP or NCS solution).
-
Allow the reaction to proceed at room temperature for 15 minutes with occasional vortexing.
-
Quench the reaction by adding 100 µL of a solution of sodium bisulfite (10 mg/mL).
-
Dilute the reaction mixture with 1 mL of water.
-
Purify the [I]SIB-¹³C₆ using a Sep-Pak C18 cartridge. a. Pre-condition the cartridge with 10 mL of methanol followed by 10 mL of water. b. Load the diluted reaction mixture onto the cartridge. c. Wash the cartridge with 10 mL of water to remove unreacted iodide and other polar impurities. d. Elute the desired product, [I]SIB-¹³C₆, with 1 mL of methanol.
-
Analyze the radiochemical purity and yield of the eluted product using radio-HPLC. A typical mobile phase is a gradient of acetonitrile and water containing 0.1% TFA.
-
The purified [*I]SIB-¹³C₆ in methanol is used immediately in the conjugation reaction.
Protocol 2: Conjugation of [*I]SIB-¹³C₆ to a Model Antibody
This protocol describes the conjugation of the activated prosthetic group to the primary amines (e.g., lysine residues) of an IgG antibody.[][12][13][15]
Materials:
-
Purified [*I]SIB-¹³C₆ in methanol (from Protocol 1)
-
Model IgG antibody (e.g., human or mouse IgG), free of amine-containing stabilizers like BSA or Tris.
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous dimethyl sulfoxide (DMSO) (optional, if [*I]SIB-¹³C₆ needs to be re-dissolved)
Procedure:
-
Prepare the antibody solution at a concentration of 2.5 mg/mL in PBS.
-
Adjust the pH of the antibody solution to ~8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.
-
Evaporate the methanol from the purified [*I]SIB-¹³C₆ solution under a gentle stream of nitrogen.
-
Re-dissolve the dried [*I]SIB-¹³C₆ in a small volume of anhydrous DMSO (e.g., 10-20 µL).
-
Add the [*I]SIB-¹³C₆ solution dropwise to the antibody solution while gently vortexing. Aim for a molar ratio of SIB to antibody between 10:1 and 15:1.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purify the radiolabeled antibody from unreacted [*I]SIB-¹³C₆ and other small molecules using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions corresponding to the antibody peak.
-
Measure the radioactivity in the antibody fractions and calculate the radiochemical yield and specific activity.
-
The purity of the radiolabeled antibody can be assessed by radio-TLC or radio-HPLC.
-
For long-term storage, the radiolabeled antibody can be stored at 4°C with the addition of a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.02%).[12]
Visualizations
Caption: Workflow for radiolabeling using 3-Iodobenzoic Acid-¹³C₆.
Caption: Targeted imaging using a radiolabeled antibody.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeling Strategies of Nanobodies for Imaging Applications [mdpi.com]
- 4. Development of Radiolabeled Compounds for Molecular Imaging and Imaging-Based Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular imaging and therapy of cancer with radiolabeled nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioiodination of proteins using prosthetic group: a convenient way to produce labelled proteins with in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling (Journal Article) | ETDEWEB [osti.gov]
- 10. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
NMR spectroscopy techniques for analyzing 3-Iodobenzoic Acid-13C6 labeled compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling, particularly with ¹³C, is a powerful technique in drug discovery and development. Uniformly ¹³C-labeled compounds, such as 3-Iodobenzoic Acid-¹³C₆, serve as invaluable tools for quantitative analysis and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical method for characterizing these labeled compounds, offering detailed structural information and precise quantification. The full incorporation of ¹³C enhances NMR sensitivity and allows for the elucidation of carbon-carbon connectivities through the analysis of ¹³C-¹³C coupling constants.
These application notes provide detailed protocols for the NMR analysis of 3-Iodobenzoic Acid-¹³C₆, a representative ¹³C-labeled aromatic compound. The methodologies described herein are applicable to a wide range of ¹³C-labeled small molecules and are designed to provide researchers with a robust framework for their analytical workflows.
Data Presentation: Predicted NMR Data for 3-Iodobenzoic Acid-¹³C₆
The following tables summarize the predicted ¹H and ¹³C NMR data for 3-Iodobenzoic Acid-¹³C₆. Due to the full isotopic labeling, the ¹³C spectrum will exhibit complex splitting patterns arising from ¹³C-¹³C couplings. The chemical shifts are predicted based on established NMR prediction algorithms and data for similar structures. The coupling constants (J-values) are estimated based on typical values for aromatic systems.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) |
| H-2 | 8.35 | d | J(H2-C2) ≈ 160 |
| H-4 | 8.05 | d | J(H4-C4) ≈ 160 |
| H-5 | 7.45 | t | J(H5-C5) ≈ 160 |
| H-6 | 7.95 | d | J(H6-C6) ≈ 160 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Expected ¹³C-¹³C Couplings (J_CC) |
| C-1 | 132.0 | ¹J(C1-C2), ¹J(C1-C6) |
| C-2 | 130.0 | ¹J(C2-C1), ¹J(C2-C3) |
| C-3 | 94.0 | ¹J(C3-C2), ¹J(C3-C4) |
| C-4 | 138.0 | ¹J(C4-C3), ¹J(C4-C5) |
| C-5 | 129.0 | ¹J(C5-C4), ¹J(C5-C6) |
| C-6 | 135.0 | ¹J(C6-C1), ¹J(C6-C5) |
| C=O | 171.0 | ²J(C=O-C1) |
Experimental Protocols
Sample Preparation for Quantitative NMR (qNMR)
High-quality sample preparation is critical for obtaining accurate and reproducible NMR data.
Materials:
-
3-Iodobenzoic Acid-¹³C₆
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Internal standard (e.g., Maleic acid, TMS)
-
High-precision 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Glass wool or syringe filter
Protocol:
-
Weighing: Accurately weigh 10-20 mg of 3-Iodobenzoic Acid-¹³C₆ and a precise amount of the internal standard into a clean, dry vial.
-
Dissolution: Add a precise volume (typically 0.6 mL for a standard 5 mm NMR tube) of deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube to remove any particulate matter.
-
Labeling: Clearly label the NMR tube with the sample identification.
-
Degassing: For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, degas the sample using a freeze-pump-thaw cycle.
1D ¹³C NMR Experiment
This experiment provides a direct overview of all carbon environments in the molecule.
Spectrometer Parameters (125 MHz):
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 - 200 ppm
-
Acquisition Time: 1 - 2 seconds
-
Relaxation Delay (d1): 5 x T₁ (longest T₁ of interest). For quantitative results, a longer delay of 7 x T₁ is recommended. T₁ values can be determined using an inversion-recovery experiment.
-
Pulse Angle: 30-45° for routine spectra, 90° for quantitative analysis with an adequate relaxation delay.
-
Number of Scans: 1024 or higher, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Proton Decoupling: Waltz16 or similar broadband decoupling sequence.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments.
Spectrometer Parameters (500 MHz ¹H, 125 MHz ¹³C):
-
Pulse Sequence: Standard HSQC with sensitivity enhancement and gradients (e.g., hsqcedetgpsp on Bruker instruments).
-
Spectral Width (F2 - ¹H): 10 - 0 ppm
-
Spectral Width (F1 - ¹³C): 90 - 140 ppm (or the full carbon spectral range)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256
-
Relaxation Delay (d1): 1.5 - 2 seconds
-
Number of Scans: 2 - 8 per increment
-
¹J(CH) Coupling Constant: Optimized for aromatic C-H (typically 160-170 Hz).
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the carbon skeleton and assigning quaternary carbons.
Spectrometer Parameters (500 MHz ¹H, 125 MHz ¹³C):
-
Pulse Sequence: Standard HMBC with gradients (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): 10 - 0 ppm
-
Spectral Width (F1 - ¹³C): 0 - 180 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 512
-
Relaxation Delay (d1): 1.5 - 2 seconds
-
Number of Scans: 4 - 16 per increment
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 2-3 bond correlations (typically 8-10 Hz).
Visualizations
Signaling Pathway: Metabolism of 3-Iodobenzoic Acid
3-Iodobenzoic acid is known to be metabolized in humans to 3-Iodobenzoyl glucuronide. This metabolic pathway is a common detoxification process for xenobiotics containing a carboxylic acid moiety.
Caption: Metabolic pathway of 3-Iodobenzoic Acid-¹³C₆.
Experimental Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the comprehensive NMR analysis of a ¹³C-labeled compound.
Caption: Experimental workflow for NMR analysis.
Logical Relationships in 2D NMR Data Interpretation
The interpretation of 2D NMR spectra relies on the logical connection of different correlation types to build up the molecular structure.
Caption: Logical relationships in 2D NMR data analysis.
Troubleshooting & Optimization
overcoming ion suppression with 3-Iodobenzoic Acid-13C6 in LC-MS
Welcome to the technical support center for LC-MS analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of ion suppression. While the query specifically mentioned 3-Iodobenzoic Acid-13C6, it is crucial to understand that this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards do not inherently "overcome" or eliminate ion suppression; instead, they are a powerful tool to compensate for its effects, ensuring accurate quantification of the target analyte.
This resource will clarify the role of SIL internal standards like this compound and provide broader strategies for identifying, troubleshooting, and mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[1][2][3][4] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2]
Q2: How can I determine if my analysis is affected by ion suppression?
A2: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[1][5][6] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant drop in the baseline signal of the analyte indicates the retention time of interfering components.[1][6]
-
Post-Extraction Spike Analysis: This quantitative method compares the signal response of an analyte in a clean solvent to its response in a spiked, extracted blank matrix.[1] The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).[7]
Q3: What is the role of this compound and other stable isotope-labeled (SIL) internal standards in addressing ion suppression?
A3: this compound is a stable isotope-labeled internal standard for 3-Iodobenzoic Acid. SIL internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[7] They have the same chemical properties and chromatographic behavior as the analyte of interest.[7] Because the SIL internal standard co-elutes with the analyte, it experiences the same degree of ion suppression.[1][7] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of variable matrix effects.[1][3] However, severe ion suppression can still affect the signal of both the analyte and the internal standard, potentially reducing sensitivity.[7]
Troubleshooting Guide
If you have confirmed that ion suppression is impacting your analysis, use the following troubleshooting steps to mitigate the issue.
Problem 1: Poor sensitivity and inaccurate quantification due to suspected ion suppression.
Solution Workflow:
Caption: Troubleshooting workflow for addressing ion suppression.
Detailed Steps:
Step 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by separating compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively isolating the analyte of interest from the matrix.[3]
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect Illustrative data based on common findings in bioanalysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Overall Process Efficiency (%) |
| Protein Precipitation | 85 ± 5 | 65 ± 8 | 55 ± 7 |
| Liquid-Liquid Extraction | 70 ± 6 | 88 ± 4 | 62 ± 5 |
| Solid-Phase Extraction | 95 ± 3 | 97 ± 2 | 92 ± 3 |
*Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value below 100% indicates ion suppression.[7]
Step 2: Improve Chromatographic Separation
Adjusting the chromatographic conditions can separate the analyte from co-eluting interferences.
-
Change Mobile Phase Composition: Modifying the organic solvent or additives can alter selectivity.
-
Modify Gradient Profile: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Use a Different Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution order.
Step 3: Dilute the Sample
A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[8] This can, however, also decrease the analyte signal, so a balance must be found.
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
Objective: To qualitatively identify the regions in a chromatographic run where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee union
-
Analyte standard solution (at a concentration that gives a stable signal)
-
Blank, extracted sample matrix
Procedure:
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee union.
-
Connect the syringe pump containing the analyte standard solution to the second port of the tee union.
-
Connect the third port of the tee union to the mass spectrometer's ion source.
-
Begin infusing the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal in the mass spectrometer.
-
Inject a blank, extracted sample matrix onto the LC column and begin the chromatographic run.
-
Monitor the analyte's signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression.[1][6]
-
Compare the retention time of the suppression zone with the retention time of your analyte of interest from a standard injection.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [research-repository.griffith.edu.au]
improving ionization efficiency of 3-Iodobenzoic Acid-13C6 in ESI-MS
Welcome to the technical support center for the analysis of 3-Iodobenzoic Acid-13C6 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, with a focus on improving ionization efficiency and signal intensity.
Frequently Asked Questions (FAQs)
Q1: Which is the optimal ionization mode for this compound?
A1: 3-Iodobenzoic Acid, being an acidic molecule, is expected to ionize most efficiently in negative ion mode (ESI-) . In this mode, it readily loses a proton to form the deprotonated molecule, [M-H]⁻.[1] While positive mode can be attempted, negative mode is the recommended starting point for achieving the best sensitivity.
Q2: How does the mobile phase pH affect the signal intensity in negative ion mode?
A2: The mobile phase pH is a critical parameter. While conventional wisdom suggests that a higher pH (basic conditions) would favor the deprotonation of an acid, the relationship in ESI-MS can be more complex.
-
Basic Mobile Phase: Adding a base like ammonium hydroxide can increase the pH and enhance ionization by ensuring the analyte is in its anionic form in solution.[2]
-
Acidic Mobile Phase: Surprisingly, low concentrations of weak acids, particularly acetic acid (around 1 mM), have been shown to enhance the negative-ion ESI response for some acidic compounds, potentially by 10-50%.[3] This is thought to be due to favorable gas-phase reactions. However, stronger acids like formic acid or high concentrations of weak acids tend to suppress the signal in negative mode.[2][3]
Q3: What are the best mobile phase additives for improving the signal of this compound in ESI-?
A3: The choice of additive is crucial for maximizing signal and ensuring stable results.
-
Recommended Additives:
-
Ammonium Acetate with Acetic Acid: A combination of 10 mM ammonium acetate with 0.1% acetic acid often provides a good balance of signal intensity and chromatographic stability.[4]
-
Ammonium Hydroxide: To increase the pH and promote deprotonation, ammonium hydroxide is a suitable volatile base.[2]
-
Acetic Acid (Low Concentration): Used alone at low concentrations (e.g., 0.02% to 0.1%), acetic acid can improve the signal for many acidic compounds.[3][4]
-
-
Additives to Avoid:
-
Trifluoroacetic Acid (TFA): This additive should be avoided as it is known to cause severe signal suppression in negative ion mode.[2]
-
Formic Acid: While excellent for positive mode, formic acid often suppresses ionization for acidic compounds in negative mode.[3]
-
Non-Volatile Buffers: Never use non-volatile salts like phosphates (e.g., sodium phosphate), as they will crystallize in the mass spectrometer's source and cause significant contamination and damage.[2]
-
Q4: My signal is very low or absent. What are the first things I should check?
A4: A complete loss of signal usually points to a fundamental issue with the LC or MS system.[5] First, confirm that the mass spectrometer is functioning correctly by infusing a standard compound that you know works well. Check for a stable electrospray by visually inspecting the spray needle (if possible on your instrument).[5] Ensure that the LC pumps are delivering mobile phase correctly and that there are no air bubbles in the lines.[5]
Q5: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A5: Matrix effects occur when other components in the sample co-elute with your analyte and interfere with its ionization. To confirm, compare the signal of a standard in a pure solvent against the signal of the same standard spiked into a blank sample extract. A significant drop in signal in the matrix indicates suppression.[6]
-
Mitigation Strategies:
-
Improve Chromatography: Modify your LC gradient to better separate the this compound from interfering components.
-
Sample Dilution: Diluting the sample can often reduce the concentration of matrix components to a level where they no longer cause significant suppression.[6]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to your analyte. Since you are already using a 13C6-labeled compound, this serves as an ideal internal standard if you are quantifying the unlabeled analogue.
-
Troubleshooting Guide for Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Step 1: Verify Instrument Performance
-
Action: Infuse a known standard directly into the mass spectrometer to confirm its basic functionality.
-
Rationale: This isolates the MS from the LC system to ensure the detector is working correctly. A complete lack of signal for a reliable standard points to an instrument hardware or tuning issue.[5]
Step 2: Check for a Stable Electrospray
-
Action: Check instrument software for feedback values on source voltages.[5] If possible, visually inspect the ESI probe tip for a consistent, fine spray.
-
Rationale: No spray or an inconsistent "sputtering" spray means ions are not being generated or transferred efficiently. This could be due to a blocked capillary, incorrect solvent delivery, or improper gas settings.[5][7]
Step 3: Optimize Ion Source Parameters
-
Action: Systematically adjust key source parameters. Start with recommended values and tune to maximize the signal for the [M-H]⁻ ion of this compound.
-
Capillary Voltage: Tune within the range of -2.5 to -4.0 kV.[8]
-
Desolvation Temperature: Adjust between 250–450°C to ensure efficient solvent removal without causing thermal degradation.[8]
-
Nebulizer and Drying Gas Flow: Optimize these to achieve a stable spray and efficient desolvation.
-
Cone/Fragmentor Voltage: Lower this voltage to reduce the risk of the molecular ion fragmenting in the source before it can be detected.[1]
-
-
Rationale: Each parameter affects the efficiency of ion generation, desolvation, and transmission. Suboptimal settings can lead to significant signal loss or in-source fragmentation.[1][9]
Step 4: Evaluate and Optimize Mobile Phase
-
Action: Prepare and test different mobile phase compositions.
-
Baseline: Start with a common mobile phase like Water/Acetonitrile.
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Test Additive 1 (Weak Acid/Buffer): Add 0.1% acetic acid and 10 mM ammonium acetate to both mobile phase A and B.[4]
-
Test Additive 2 (Base): Add a small amount of ammonium hydroxide (e.g., 0.05%) to the aqueous mobile phase to raise the pH.
-
-
Rationale: The mobile phase composition directly impacts the ionization state of the analyte in the ESI droplet. The wrong additive (like formic acid) can suppress the signal, while an optimal one can enhance it significantly.[2][3]
Step 5: Investigate Matrix Effects and Chromatography
-
Action: If the signal is good via direct infusion but poor during an LC-MS run, investigate matrix effects.
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Inject a sample with and without a spiked standard.
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Review the chromatography. Is the peak shape good? Are there co-eluting peaks visible in the Total Ion Chromatogram (TIC)?
-
-
Rationale: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of the analyte of interest. Poor chromatography (e.g., broad or tailing peaks) also leads to lower apparent signal intensity.[6][10]
Quantitative Data Summary
The following table summarizes the reported effects of different mobile phase additives on signal intensity in negative ion mode ESI-MS.
| Additive | Concentration | Observed Effect on ESI- Signal | Reference |
| Acetic Acid | 1 mM | ~10-50% increase | [3] |
| Propionic Acid | > 1 mM | Decrease | [3] |
| n-Butyric Acid | > 1 mM | Decrease | [3] |
| Formic Acid | Not specified | Suppression | [3] |
| Ammonium Hydroxide | Not specified | Enhancement | [2] |
| Ammonium Acetate | 10 mM (with 0.1% Acetic Acid) | Favorable sensitivity, good compromise | [4] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Enhanced Signal
Objective: To determine the optimal mobile phase additive for maximizing the ESI- signal of this compound.
Materials:
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This compound standard solution (e.g., 1 µg/mL in 50:50 Acetonitrile:Water)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
Acetic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ammonium Hydroxide (LC-MS grade)
-
LC-MS system with ESI source
Methodology:
-
System Setup: Configure the LC-MS to operate in negative ionization mode (ESI-). Set the mass spectrometer to monitor the m/z of the [M-H]⁻ ion for this compound.
-
Baseline Analysis:
-
Prepare Mobile Phase A: Water
-
Prepare Mobile Phase B: Acetonitrile
-
Equilibrate the system with a 50:50 mix of A and B.
-
Perform a direct infusion or flow injection analysis of the standard solution and record the signal intensity.
-
-
Condition 1: Acetic Acid / Ammonium Acetate:
-
Prepare Mobile Phase A: 0.1% Acetic Acid + 10 mM Ammonium Acetate in Water
-
Prepare Mobile Phase B: 0.1% Acetic Acid + 10 mM Ammonium Acetate in Acetonitrile
-
Thoroughly flush and equilibrate the system with the new mobile phase (50:50 mix).
-
Perform the analysis again and record the signal intensity.
-
-
Condition 2: Ammonium Hydroxide:
-
Prepare Mobile Phase A: 0.05% Ammonium Hydroxide in Water
-
Prepare Mobile Phase B: Acetonitrile
-
Thoroughly flush and equilibrate the system with the new mobile phase (50:50 mix).
-
Perform the analysis and record the signal intensity.
-
-
Data Comparison: Compare the signal intensities obtained under the three different conditions to identify the mobile phase that provides the best ionization efficiency.
Protocol 2: Ion Source Parameter Optimization
Objective: To fine-tune ESI source parameters to maximize ion transmission and minimize in-source fragmentation.
Methodology:
-
Initial Setup: Begin with the best mobile phase determined in Protocol 1. Infuse the this compound standard at a constant flow rate.
-
Capillary Voltage Tuning:
-
Set all other parameters to default or recommended values.
-
Monitor the ion signal while adjusting the capillary voltage in steps of 0.2 kV, from -2.5 kV to -4.0 kV.
-
Identify the voltage that yields the highest, most stable signal and set it.
-
-
Desolvation Temperature Tuning:
-
With the optimal capillary voltage set, adjust the desolvation (or drying gas) temperature in steps of 25°C (e.g., from 250°C to 450°C).
-
Record the signal intensity at each step and select the temperature that gives the maximum response without evidence of degradation.
-
-
Cone/Fragmentor Voltage Tuning:
-
This voltage controls the energy imparted to ions as they enter the mass analyzer. A high voltage can cause the [M-H]⁻ ion to fragment.
-
Start with a low value (e.g., 20 V) and gradually increase it. Monitor the intensity of the [M-H]⁻ ion.
-
Select the voltage that gives the maximum signal for the molecular ion without causing significant fragmentation.
-
-
Gas Flow Tuning: Optimize nebulizer and drying gas flows to achieve the most stable and intense signal.
Visualizations
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Caption: Influence of mobile phase additives on ionization in ESI- mode.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 9. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
minimizing isotopic scrambling in experiments with 3-Iodobenzoic Acid-13C6
Welcome to the technical support center for experiments involving 3-Iodobenzoic Acid-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic scrambling and ensuring the integrity of the ¹³C₆-label throughout various experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern with 3-Iodobenzoic Acid-¹³C₆?
A1: Isotopic scrambling refers to the undesired rearrangement or loss of the ¹³C atoms from their original positions on the benzene ring of 3-Iodobenzoic Acid-¹³C₆. This can lead to a mixture of molecules with fewer than six ¹³C atoms or with the ¹³C atoms in different positions, compromising the accuracy of quantitative analyses that rely on a distinct mass difference between the labeled standard and the unlabeled analyte.[1] For instance, in sensitive mass spectrometry-based assays, maintaining the isotopic purity of the internal standard is crucial for accurate quantification.[2]
Q2: What are the primary causes of isotopic scrambling in experiments with ¹³C-labeled aryl iodides?
A2: Isotopic scrambling in ¹³C-labeled aryl iodides like 3-Iodobenzoic Acid-¹³C₆ can be triggered by several factors, primarily related to the reaction conditions. Harsh reaction conditions, such as high temperatures, prolonged reaction times, and the use of strongly basic or acidic reagents, can promote side reactions that lead to scrambling. In the context of palladium-catalyzed cross-coupling reactions, scrambling can potentially occur through mechanisms like reversible ipso-substitution, benzyne formation, or other unforeseen decomposition pathways.
Q3: How can I detect and quantify isotopic scrambling of my 3-Iodobenzoic Acid-¹³C₆?
A3: A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.
-
Mass Spectrometry (MS): HRMS can be used to analyze the isotopic distribution of the compound. A loss of ¹³C atoms will be evident from the appearance of mass peaks corresponding to molecules with fewer than six ¹³C atoms (e.g., M+5, M+4, etc.).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool to confirm the positions of the ¹³C labels.[3][4] Scrambling that involves the rearrangement of carbons within the ring can be detected by changes in the ¹³C NMR spectrum, such as the appearance of new signals or changes in coupling patterns.
Q4: Is 3-Iodobenzoic Acid-¹³C₆ generally stable?
A4: While ¹³C labels are inherently stable and do not exchange with protons like deuterium labels can, the stability of the entire molecule depends on the experimental conditions it is subjected to.[1] The carbon-iodine bond is susceptible to cleavage under various catalytic conditions, and the carboxylic acid group can undergo typical acid-base reactions. The fully ¹³C-labeled aromatic ring itself is generally stable, but harsh conditions can potentially lead to degradation or undesired side reactions that may compromise the isotopic integrity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 3-Iodobenzoic Acid-¹³C₆.
Issue 1: Partial or complete loss of ¹³C label observed in post-reaction mass spectrometry analysis.
-
Symptom: The mass spectrum of the product or recovered starting material shows a distribution of masses lower than the expected M+6 peak, indicating the loss of one or more ¹³C atoms.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress more frequently. Consider using a more active catalyst that operates at milder temperatures. | Elevated temperatures can provide the activation energy for undesired side reactions, including C-C bond cleavage or other decomposition pathways that could lead to the loss of the ¹³C label. |
| Prolonged Reaction Time | Optimize the reaction time. Quench the reaction as soon as the starting material is consumed to avoid over-exposure of the product to the reaction conditions. | The longer the labeled compound is exposed to potentially harsh conditions, the higher the probability of side reactions and isotopic scrambling. |
| Strong Base or Acid | Use the mildest base or acid that is effective for the transformation. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or acids to find one that minimizes scrambling. | Highly basic or acidic conditions can promote side reactions such as benzyne formation or protodecarboxylation, which can lead to loss or rearrangement of the ¹³C label. |
| Inappropriate Catalyst/Ligand | For cross-coupling reactions, select a palladium catalyst and ligand system known for high efficiency and selectivity at low temperatures.[5][6] For example, bulky, electron-rich phosphine ligands can often promote faster reductive elimination, minimizing the lifetime of intermediates that could undergo scrambling. | The choice of catalyst and ligand significantly influences the reaction mechanism and the stability of intermediates. A well-chosen system can favor the desired reaction pathway and suppress side reactions. |
Issue 2: Inconsistent or lower-than-expected recovery of the ¹³C₆-labeled internal standard in bioanalytical assays.
-
Symptom: The peak area of the 3-Iodobenzoic Acid-¹³C₆ internal standard is variable across samples or significantly lower than expected, leading to poor precision and accuracy in quantification.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Adsorption to Surfaces | Use silanized glassware and low-protein-binding plasticware. Include a small percentage of an organic solvent like acetonitrile or methanol in the sample matrix. | 3-Iodobenzoic acid, being a relatively nonpolar molecule with a polar functional group, can adsorb to glass and plastic surfaces, leading to inconsistent recovery. |
| Degradation during Sample Preparation | Minimize the exposure of the sample to harsh pH conditions, high temperatures, or light during extraction and processing. | Although ¹³C labels are stable, the molecule itself can degrade under certain conditions, leading to a loss of the internal standard. |
| Matrix Effects in Mass Spectrometry | Ensure co-elution of the analyte and the internal standard.[1] Optimize the chromatography to minimize ion suppression or enhancement from matrix components. | If the analyte and internal standard do not experience the same matrix effects, the correction for signal variability will be inaccurate. ¹³C-labeled standards generally co-elute well with their unlabeled counterparts.[1] |
Experimental Protocols
The following are generalized protocols designed to minimize the risk of isotopic scrambling when using 3-Iodobenzoic Acid-¹³C₆ in common cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of 3-Iodobenzoic Acid-¹³C₆ with an arylboronic acid.
-
Reagent Preparation: In a glovebox, add 3-Iodobenzoic Acid-¹³C₆ (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.) to an oven-dried reaction vial.
-
Solvent and Base Addition: Add anhydrous toluene and a 2 M aqueous solution of K₂CO₃ (3.0 equiv.).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Aim for the shortest reaction time required for complete consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol is for the coupling of 3-Iodobenzoic Acid-¹³C₆ with a terminal alkyne. A copper-free protocol is recommended to avoid potential side reactions.[7]
-
Reagent Preparation: To an oven-dried Schlenk flask, add 3-Iodobenzoic Acid-¹³C₆ (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a suitable base such as diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Reaction Execution: Degas the mixture with argon for 15 minutes. Heat the reaction to 50 °C and stir under an argon atmosphere.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up: Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables present illustrative data on the impact of reaction conditions on the isotopic purity of a product derived from 3-Iodobenzoic Acid-¹³C₆. This data is hypothetical and intended to demonstrate the principles of minimizing isotopic scrambling.
Table 1: Effect of Temperature on Isotopic Purity in a Suzuki Coupling Reaction
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Isotopic Purity (% M+6) |
| 80 | 4 | 92 | 99.5 |
| 100 | 2 | 95 | 98.1 |
| 120 | 1 | 96 | 94.3 |
Table 2: Effect of Base on Isotopic Purity in a Sonogashira Coupling Reaction
| Base | Reaction Time (h) | Product Yield (%) | Isotopic Purity (% M+6) |
| DIPEA | 6 | 88 | 99.6 |
| Et₃N | 6 | 85 | 99.4 |
| K₂CO₃ | 12 | 75 | 97.8 |
Visualizations
Diagram 1: General Workflow for Minimizing Isotopic Scrambling
Caption: Workflow for minimizing isotopic scrambling.
Diagram 2: Troubleshooting Logic for Isotopic Label Loss
Caption: Troubleshooting isotopic label loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects with 3-Iodobenzoic Acid-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Iodobenzoic Acid-¹³C₆ as an internal standard to mitigate matrix effects in the analysis of biological samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is 3-Iodobenzoic Acid-¹³C₆ and how does it help with matrix effects?
A1: 3-Iodobenzoic Acid-¹³C₆ is a stable isotope-labeled (SIL) internal standard.[1] It is chemically identical to its unlabeled counterpart, 3-Iodobenzoic acid, but contains six ¹³C atoms in its benzene ring. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects can cause ion suppression or enhancement, leading to inaccurate results.[2] Because SIL internal standards like 3-Iodobenzoic Acid-¹³C₆ have nearly identical physicochemical properties to the analyte of interest (in this case, 3-Iodobenzoic acid), they co-elute during chromatography and experience similar matrix effects.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[4]
Q2: When should I use a stable isotope-labeled internal standard like 3-Iodobenzoic Acid-¹³C₆?
A2: The use of a SIL internal standard is considered the "gold standard" for compensating for matrix effects in LC-MS/MS bioanalysis and is recommended whenever feasible.[3][5][6] It is particularly crucial when dealing with complex biological matrices such as plasma, urine, or tissue homogenates, where endogenous components are likely to interfere with the ionization of the target analyte.[3][7] If you observe high variability in your results, poor accuracy, or significant ion suppression or enhancement, incorporating a SIL internal standard like 3-Iodobenzoic Acid-¹³C₆ is a highly effective strategy.
Q3: Can 3-Iodobenzoic Acid-¹³C₆ be used as an internal standard for analytes other than 3-Iodobenzoic acid?
A3: While SIL internal standards are most effective when they are the labeled version of the analyte being quantified, a structurally similar compound can sometimes be used as an analog internal standard. However, this is not ideal as even small differences in chemical structure can lead to differences in chromatographic retention time, extraction recovery, and ionization efficiency, which can compromise the ability to accurately correct for matrix effects. Therefore, 3-Iodobenzoic Acid-¹³C₆ is best suited as an internal standard for the quantification of 3-Iodobenzoic acid.
Q4: What are the potential pitfalls of using 3-Iodobenzoic Acid-¹³C₆ as an internal standard?
A4: While highly effective, there are potential challenges to be aware of:
-
Isotopic Purity: The internal standard should be of high isotopic purity to avoid contributing to the signal of the unlabeled analyte.[3][8]
-
Chromatographic Separation: In some cases, the labeled and unlabeled compounds may exhibit slight differences in retention times, which can lead to differential matrix effects.[3]
-
Analyte Contamination: The internal standard solution should not contain any of the unlabeled analyte.[8]
Troubleshooting Guides
Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure thorough mixing of the internal standard with the biological matrix. Verify the precision of pipetting and dilution steps. |
| Variable Extraction Recovery | Optimize the sample extraction procedure to ensure consistent recovery for both the analyte and the internal standard. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's performance by monitoring the internal standard response across the analytical run. |
| Matrix Effect Variability | Different lots of biological matrix can exhibit different levels of matrix effects. Evaluate the matrix effect across multiple lots. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Problem 2: Analyte and 3-Iodobenzoic Acid-¹³C₆ Do Not Co-elute
Possible Causes & Solutions
| Cause | Solution |
| Isotope Effect | Deuterium-labeled standards are more prone to this, but it can occasionally be observed with ¹³C-labeled standards. Optimize the chromatographic method (e.g., gradient, temperature) to improve co-elution. |
| Column Degradation | A contaminated or degraded analytical column can affect the separation. Replace the column with a new one of the same type. |
| Mobile Phase Issues | Incorrect mobile phase composition or pH can alter selectivity. Prepare fresh mobile phase and verify the pH. |
Logical Relationship Diagram
Caption: Causes and solutions for the lack of co-elution between analyte and internal standard.
Problem 3: Unexpectedly High or Low Analyte Concentrations
Possible Causes & Solutions
| Cause | Solution |
| Incorrect Internal Standard Concentration | An error in the preparation of the internal standard spiking solution will lead to a systematic bias. Carefully re-prepare the internal standard solution and verify its concentration. |
| Isotopic Impurity in Internal Standard | If the internal standard contains a significant amount of the unlabeled analyte, it will artificially inflate the calculated concentrations. Verify the purity of the internal standard. |
| Cross-Contamination | Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover. |
| Differential Matrix Effects | In rare cases, the analyte and internal standard may experience different degrees of ion suppression or enhancement.[3] This can be more pronounced if they do not co-elute perfectly. Re-evaluate the matrix effect and consider further sample cleanup. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol is designed to quantify the extent of ion suppression or enhancement for an analyte in a specific biological matrix.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a series of standard solutions of the analyte and 3-Iodobenzoic Acid-¹³C₆ in the mobile phase at various concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma, urine). After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
3. Calculation of Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%):
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%):
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for the experimental determination of matrix effect and recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification at Low Concentrations with 3-Iodobenzoic Acid-13C6
Welcome to the technical support center for improving the accuracy of quantification at low concentrations using 3-Iodobenzoic Acid-13C6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: Stable isotope-labeled (SIL) internal standards like this compound are the gold standard in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte (3-Iodobenzoic Acid), they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[2] This allows for more accurate and precise quantification, as the SIL internal standard can compensate for variations in sample preparation, injection volume, and instrument response.[1]
Q2: What are the main challenges when quantifying analytes at low concentrations?
A2: The primary challenges at low concentrations are poor signal-to-noise ratio, increased impact of matrix effects, and potential for analyte adsorption to surfaces.[3] Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, can significantly impact accuracy and precision.[2][4]
Q3: How can I minimize matrix effects?
A3: Minimizing matrix effects is crucial for accurate quantification.[4] Strategies include:
-
Effective Sample Preparation: Employing techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5][6]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of detection.[7]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound will experience similar matrix effects as the unlabeled analyte, allowing for effective normalization and correction.[2]
Q4: What should I do if I observe a high background or a noisy baseline in my chromatogram?
A4: A high background or noisy baseline can be caused by several factors. Check for contamination in the mobile phase, LC system, or mass spectrometer. Ensure high-purity solvents and reagents are used. A system bake-out or cleaning of the ion source may be necessary.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of a competing agent to the mobile phase may help. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Inappropriate Mobile Phase | Re-evaluate the mobile phase composition. Ensure good miscibility of all components. |
Issue 2: Low Signal Intensity or No Signal
| Possible Cause | Recommended Solution |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for both 3-Iodobenzoic Acid and this compound. Optimize source parameters (e.g., spray voltage, gas flows, temperature).[8][9] |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Poor Ionization | Adjust the mobile phase pH or consider a different ionization source if available. |
| Ion Suppression (Matrix Effect) | Implement strategies to minimize matrix effects as described in the FAQs.[2][4] |
Issue 3: High Variability in Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation workflow. Use automated liquid handlers if available. |
| Injector Issues | Check for air bubbles in the syringe and ensure the injection port is clean. |
| Matrix Effects | Evaluate and mitigate matrix effects from different sample lots.[2][10] |
| Internal Standard Addition Error | Ensure the internal standard is added at a consistent concentration to all samples and standards. |
Experimental Protocols
Below is a detailed example methodology for the quantification of 3-Iodobenzoic Acid in a biological matrix using this compound as an internal standard.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 3-Iodobenzoic Acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 3-Iodobenzoic Acid by serially diluting the stock solution with 50:50 methanol:water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike blank biological matrix with the 3-Iodobenzoic Acid working standards to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of sample, calibrator, or QC, add 10 µL of the this compound internal standard spiking solution.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 510,000 | 0.0030 |
| 0.5 | 7,850 | 525,000 | 0.0150 |
| 1 | 16,100 | 515,000 | 0.0313 |
| 5 | 82,300 | 520,000 | 0.1583 |
| 10 | 165,000 | 518,000 | 0.3185 |
| 50 | 835,000 | 522,000 | 1.600 |
| 100 | 1,680,000 | 519,000 | 3.237 |
Table 2: Quality Control Sample Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.3 | 0.29 | 96.7 | 5.8 |
| Medium | 8 | 8.2 | 102.5 | 4.2 |
| High | 80 | 78.9 | 98.6 | 3.5 |
Visualizations
Visualizing workflows and relationships can aid in understanding the experimental process.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical diagram for troubleshooting common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. LC/MS Studies - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Iodobenzoic Acid-13C6 Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodobenzoic Acid-13C6 derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental analysis of this compound and related compounds.
HPLC & LC-MS/MS Analysis
Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound derivative in reversed-phase HPLC?
A1: Poor peak shape for acidic compounds like 3-Iodobenzoic Acid is often related to the mobile phase pH or secondary interactions with the stationary phase.[1]
-
Mobile Phase pH: 3-Iodobenzoic acid is a weak acid. If the mobile phase pH is close to or above its pKa, the compound will exist in both its protonated (neutral) and deprotonated (ionized) forms, which can lead to peak tailing. To ensure it is in its neutral, more hydrophobic form, lower the mobile phase pH to at least 1.5 to 2 units below the pKa.[1] A pH of 2.5-3.0 is typically effective.[1]
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the acidic analyte, causing peak tailing. Using a highly deactivated, end-capped column or adding a small amount of a competitive amine modifier to the mobile phase can mitigate this.
-
Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the initial mobile phase.[1]
Q2: My this compound internal standard is not co-eluting perfectly with the unlabeled analyte. What could be the cause?
A2: While 13C-labeled internal standards typically co-elute perfectly with their unlabeled counterparts, slight separations can occasionally occur under specific chromatographic conditions.[2][3] Unlike deuterated standards, which often elute slightly earlier, 13C standards have nearly identical physicochemical properties to the analyte.[2][4] If you observe a separation, consider the following:
-
Gradient Steepness: A very steep gradient might not provide enough resolution to confirm true co-elution. Try a shallower gradient.
-
Column Temperature: Minor temperature fluctuations can affect retention times. Ensure your column compartment is thermostatically controlled and stable.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run, as small variations in composition can affect chromatography.
Q3: I'm experiencing high backpressure in my HPLC system. What are the common causes and how can I fix it?
A3: High backpressure is a common issue and can usually be traced to a blockage in the system.[5][6] A systematic approach is best for troubleshooting.[7]
-
Check Pressure without Column: First, remove the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the issue lies within the HPLC system (injector, tubing, in-line filter).[5]
-
Column Issues: If the column is the source of high pressure, it could be a plugged inlet frit or column contamination. Try back-flushing the column (disconnected from the detector) to clear the frit.[5] If that fails, you may need to replace the frit or the column.
-
System Issues: Check and replace the in-line filter if one is present. Inspect tubing for kinks or blockages.
Below is a logical workflow for diagnosing high backpressure issues.
Quantification & Data Analysis
Q4: My quantitative results are inconsistent. How can I improve accuracy and precision when using this compound as an internal standard?
A4: Inconsistent quantification often points to issues with sample preparation, matrix effects, or the internal standard (IS) itself. This compound is an excellent choice for an IS because its physical and chemical properties are nearly identical to the analyte, helping to correct for variations.[2]
-
Matrix Effects: Complex biological samples can cause ion suppression or enhancement in the mass spectrometer, affecting quantification.[3] A 13C-labeled IS is superior at correcting for these effects because it co-elutes with the analyte and experiences the same ionization variations.[2][3]
-
IS Addition: Ensure the IS is added to all samples, standards, and quality controls at a consistent concentration and as early as possible in the sample preparation workflow to account for any analyte loss during extraction.
-
Calibration Curve: Ensure your calibration curve covers the expected concentration range of your samples and has a good linearity (R² > 0.99). Use a sufficient number of calibration points.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an internal standard for quantitative analysis by mass spectrometry (MS), such as LC-MS or GC-MS.[8] The six 13C atoms give it a mass shift of 6 Da compared to the unlabeled compound, allowing it to be distinguished by the mass spectrometer while behaving identically during chromatography and sample preparation.[9]
Q2: Why should I use a 13C-labeled internal standard instead of a deuterated (2H) one?
A2: 13C-labeled internal standards are generally considered the "gold standard" and offer several advantages over deuterated standards:
-
Chromatographic Co-elution: 13C-labeled standards almost always co-elute perfectly with the analyte. Deuterated standards can sometimes elute slightly earlier, which can lead to less accurate correction for matrix effects.[2]
-
Isotopic Stability: The 13C label is isotopically stable and does not undergo back-exchange with protons from the solvent, a potential issue with some deuterated compounds.[2]
-
Improved Accuracy: Studies have shown that 13C-labeled standards can provide more accurate and precise quantification, especially in complex biological matrices where ion suppression is a concern.[2][3]
Data Presentation
The following table summarizes the performance differences between 13C-labeled and deuterated internal standards.
| Parameter | 13C-Labeled Internal Standard | Deuterated (²H) Internal Standard |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[2] | Often elutes slightly earlier than the unlabeled analyte.[2] |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles.[2] | Can lead to differential ion suppression or enhancement, compromising accuracy.[2] |
| Isotopic Stability | Highly stable, no risk of back-exchange. | Susceptible to back-exchange of deuterium with protons, especially if the label is on an exchangeable site.[2] |
| Accuracy & Precision | Demonstrates improved accuracy and precision.[2] | Can lead to inaccuracies; one study showed a 40% error due to imperfect retention time match.[2] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis
This protocol outlines a general approach for the quantification of an analyte using this compound as an internal standard.
1. Sample Preparation:
- Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample (e.g., plasma, urine) to a microcentrifuge tube.[2]
- Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of the this compound working solution to each sample, calibrator, and QC.[2]
- Extraction: Perform a protein precipitation and/or liquid-liquid extraction. For example, add 400 µL of acetonitrile to precipitate proteins. Vortex thoroughly.[2]
- Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet proteins.[2]
- Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
- Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.[2]
2. LC-MS/MS Analysis:
- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]
- Column: A C18 reversed-phase column is commonly used for this type of analysis.[2]
- Mobile Phase: A gradient elution using a mixture of water with an acid (e.g., 0.1% formic acid, to ensure the analyte is protonated) and an organic solvent (e.g., acetonitrile or methanol).[1][2]
- MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. Specific precursor-to-product ion transitions for both the analyte and the 13C6-internal standard should be optimized.
3. Data Analysis:
- Integrate the chromatographic peak areas for both the analyte and the this compound internal standard.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Determine the concentration of the analyte in the samples by plotting the peak area ratios of the calibration standards against their known concentrations and applying a linear regression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. agilent.com [agilent.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. lcms.cz [lcms.cz]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Azidobenzoic Acid-13C6 Isotope Labeled Reagent [benchchem.com]
Validation & Comparative
A Comparative Guide to Internal Standards in LC-MS Method Validation for Acidic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, with a focus on the analysis of acidic compounds. We will explore the performance characteristics of a ¹³C-labeled internal standard, specifically 3-Iodobenzoic Acid-¹³C₆ , and compare it with a deuterated internal standard, using a validated method for a structurally similar acidic compound as a case study. This guide will provide supporting experimental data, detailed methodologies, and visual representations of key workflows and concepts to aid researchers in selecting the most appropriate internal standard for their analytical needs.
The Critical Role of Internal Standards in LC-MS
Internal standards are essential in quantitative LC-MS analysis to correct for variability introduced during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, where atoms are replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H), are considered the gold standard.
3-Iodobenzoic Acid-¹³C₆: The Superior Choice for Acidic Compound Analysis
Key Advantages of ¹³C-Labeled Internal Standards:
-
Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts. This results in co-elution from the liquid chromatography column, ensuring that both the analyte and the internal standard experience the same matrix effects at the same time.
-
Isotopic Stability: The carbon-13 label is integrated into the carbon backbone of the molecule, making it highly stable and not susceptible to exchange with protons from the solvent or matrix. This prevents the loss of the isotopic label and ensures the integrity of the internal standard throughout the analytical process.
In contrast, deuterium-labeled standards can sometimes exhibit slight chromatographic shifts compared to the analyte, and the deuterium atoms can be prone to back-exchange, potentially compromising the accuracy of the results.
Case Study: Validated LC-MS/MS Method for 4-Acetamidobenzoic Acid using a Deuterated Internal Standard
To provide a practical example of a validated LC-MS method for an acidic compound, we present the methodology and performance data for the quantification of 4-acetamidobenzoic acid using its deuterium-labeled internal standard (4-acetamidobenzoic acid-d₃). This method, while employing a deuterated standard, illustrates the key validation parameters and provides a benchmark for performance.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add the 4-acetamidobenzoic acid-d₃ internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in acetonitrile.
-
Gradient: A gradient elution program is used to separate the analyte from matrix components.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Quantitative Performance Data
The following table summarizes the validation parameters for the LC-MS/MS method for 4-acetamidobenzoic acid using a deuterium-labeled internal standard.
| Validation Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |
| Range | 10 - 10,000 ng/mL | |
| Precision | Intra-day (%CV) | 2.11% to 13.81% |
| Inter-day (%CV) | Not specified in source | |
| Accuracy | % Recovery | 89% to 98.57% |
| Sensitivity | Limit of Quantitation (LOQ) | 10 ng/mL |
Data adapted from a validated method for 4-acetamidobenzoic acid.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow for LC-MS method validation and the role of an internal standard.
Caption: Experimental workflow for LC-MS method validation.
Caption: How an internal standard corrects for variability.
Conclusion
The selection of an appropriate internal standard is a critical step in the development and validation of robust and reliable LC-MS methods. For the analysis of acidic compounds, a ¹³C-labeled internal standard such as 3-Iodobenzoic Acid-¹³C₆ is theoretically the superior choice due to its ideal co-elution and isotopic stability, which leads to more accurate and precise results. While a specific validated method for this particular internal standard was not found in the public domain, the provided case study for 4-acetamidobenzoic acid using a deuterated internal standard demonstrates the essential parameters for method validation. Researchers are encouraged to consider the principles outlined in this guide when developing their own LC-MS methods for acidic compounds to ensure the generation of high-quality, reproducible data.
A Head-to-Head Battle: 3-Iodobenzoic Acid-13C6 vs. its Deuterated Analogue as an Internal Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative mass spectrometry, the choice of a suitable internal standard is a critical decision. An ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thus accurately correcting for variations throughout the analytical process. When quantifying 3-Iodobenzoic Acid, a key building block in pharmaceutical synthesis, the selection between a carbon-13 (¹³C) labeled or a deuterated (²H) internal standard can significantly impact data quality. This guide provides an objective comparison of 3-Iodobenzoic Acid-13C6 and its deuterated analogue, supported by established principles and typical experimental outcomes.
Stable isotopically labeled (SIL) internal standards are the preferred choice for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] While both 13C-labeled and deuterium-labeled compounds serve this purpose, their inherent properties lead to distinct advantages and disadvantages.[3][4] Generally, ¹³C-labeled standards are considered superior for many applications due to their greater isotopic stability and closer chromatographic co-elution with the analyte.[3][5]
Key Performance Parameters: A Comparative Analysis
The decision between this compound and its deuterated counterpart hinges on several key performance parameters that directly influence the accuracy and robustness of a bioanalytical method.
| Parameter | This compound (¹³C-labeled) | Deuterated 3-Iodobenzoic Acid (²H-labeled) | Key Findings & Implications |
| Chromatographic Co-elution | Typically co-elutes perfectly with the unlabeled analyte.[3][4] | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2][3] | The superior co-elution of the ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] Imperfect co-elution can lead to inaccuracies, with some studies showing significant error due to differential ion suppression.[6] |
| Isotopic Stability | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[3][7] | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site.[3][7] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, preventing the generation of unlabeled analyte from the standard.[7] |
| Accuracy & Precision | Generally provides superior accuracy and precision.[3][8] One study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-IS.[1] | Can lead to inaccuracies. A comparative study reported a mean bias of 96.8% with a standard deviation of 8.6% for an analogous standard.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[3][8] |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[9] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected. |
| Cost & Availability | Generally higher cost due to more complex synthesis and lower commercial availability.[5] | Typically lower cost and more readily available.[5] | The higher initial cost of a ¹³C-IS may be offset by reduced time spent on method development and the generation of more reliable data.[7] |
Experimental Protocols
A robust bioanalytical method is essential to accurately quantify 3-Iodobenzoic Acid in biological matrices. The following is a generalized experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Objective: To quantify the concentration of 3-Iodobenzoic Acid in human plasma using either this compound or its deuterated analogue as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a known concentration of either this compound or deuterated 3-Iodobenzoic Acid).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve separation of 3-Iodobenzoic Acid from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
3-Iodobenzoic Acid: Monitor the specific precursor to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (+6 Da).
-
Deuterated 3-Iodobenzoic Acid: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., +n Da, where n is the number of deuterium atoms).
-
3. Quantification
The concentration of 3-Iodobenzoic Acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Decision Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for the quantification of 3-Iodobenzoic Acid.
Caption: Decision tree for selecting an internal standard.
Conclusion: Investing in Data Quality
While deuterated internal standards can be a viable and cost-effective option for many applications, the superior performance of ¹³C-labeled internal standards like this compound is evident, particularly in the context of regulated bioanalysis and studies requiring the highest level of accuracy. The identical physicochemical properties of the ¹³C-labeled standard to the native analyte ensure perfect co-elution and eliminate the risks associated with isotopic effects and back-exchange. For researchers and drug development professionals where data integrity is paramount, the investment in this compound is a sound scientific decision that leads to more reliable and defensible results.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. waters.com [waters.com]
The Gold Standard of Quantification: 3-Iodobenzoic Acid-13C6 for Unmatched Accuracy and Precision
In the landscape of analytical chemistry and drug development, the demand for the highest accuracy and precision in quantitative analysis is non-negotiable. The choice of internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an in-depth comparison of quantification methods, highlighting the superior performance of stable isotope-labeled internal standards (SIL-IS) like 3-Iodobenzoic Acid-13C6 against other common alternatives.
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest, differing only in isotopic composition.[2] This ensures they co-elute with the analyte and experience the same effects of sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability. This compound, with its six carbon-13 labels, offers a significant mass shift from its unlabeled counterpart, ensuring clear differentiation in mass spectrometric analysis without compromising its chemical behavior.
Comparative Performance of Quantification Methods
The choice of quantification standard significantly impacts the reliability of results. The following table summarizes typical performance data for different quantification strategies, demonstrating the superior accuracy and precision achieved with stable isotope-labeled internal standards.
| Quantification Method | Internal Standard Type | Typical Accuracy (Bias %) | Typical Precision (%RSD) | Key Advantages | Key Disadvantages |
| Stable Isotope Dilution | This compound (¹³C-Labeled) | ± 2% | < 5% | Highest accuracy and precision; compensates for matrix effects and extraction variability.[1] | Higher cost; custom synthesis may be required.[3] |
| Stable Isotope Dilution | Deuterated Analog (²H-Labeled) | ± 10% | < 10% | Good accuracy and precision; widely available. | Potential for chromatographic shifts and isotopic exchange.[1] |
| Internal Standard Method | Structural Analog | ± 15% | < 15% | More affordable than SIL-IS; compensates for injection variability. | Does not perfectly mimic analyte behavior; susceptible to differential matrix effects.[3] |
| External Standard Method | None | > ± 20% | > 15% | Simple and inexpensive. | Does not account for matrix effects or variability in sample preparation and injection. |
Note: The values presented are typical and can vary depending on the specific assay, matrix, and instrumentation.
The Hierarchy of Quantification Accuracy
The selection of a quantification method represents a trade-off between cost, convenience, and the desired level of data quality. The following diagram illustrates the hierarchy of these methods in terms of their ability to deliver accurate and precise results.
Caption: Hierarchy of quantification methods.
Experimental Protocol: Quantification of a Target Analyte using this compound
This protocol outlines a typical workflow for the quantitative analysis of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the analyte.
-
Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into a blank biological matrix to achieve a desired concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the appropriate solvent to a fixed concentration.
Sample Preparation
-
Thaw all samples (unknowns, calibration standards, and QCs) to room temperature.
-
To a fixed volume of each sample (e.g., 100 µL), add a precise volume of the Internal Standard Working Solution.
-
Vortex each sample to ensure thorough mixing.
-
Perform protein precipitation by adding a precipitating agent (e.g., 3 volumes of acetonitrile).
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Inject the prepared samples onto an appropriate LC column for chromatographic separation.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and this compound.
Data Analysis
-
Integrate the peak areas of the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A weighted linear regression is typically used.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Evaluate the accuracy and precision of the QC samples to validate the analytical run.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantitative analysis workflow using a stable isotope-labeled internal standard.
Caption: LC-MS/MS quantification workflow.
References
Inter-laboratory Comparison of Analytical Methods Utilizing 3-Iodobenzoic Acid-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods using 3-Iodobenzoic Acid-¹³C₆ as an internal standard (IS). While direct inter-laboratory comparison studies for this specific molecule are not publicly available, this document synthesizes established principles and experimental data for stable isotope-labeled internal standards (SIL-ISs) to offer a comprehensive performance overview against other common alternatives. The information herein is intended to guide researchers in selecting the most appropriate internal standard for their quantitative bioanalytical needs, ensuring data accuracy and reliability.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry, primarily for their ability to mimic the analyte of interest throughout sample preparation and analysis, thus providing superior correction for experimental variability.[1] Among SIL-ISs, ¹³C-labeled compounds, such as 3-Iodobenzoic Acid-¹³C₆, are often preferred over deuterated (²H) analogs for several key performance reasons.[2]
Comparative Analysis of Internal Standard Performance
The choice of internal standard is critical for the accuracy and precision of bioanalytical methods.[3] The following table summarizes the key performance characteristics of ¹³C-labeled internal standards like 3-Iodobenzoic Acid-¹³C₆ compared to deuterated standards and structural analogs.
| Performance Parameter | 3-Iodobenzoic Acid-¹³C₆ (¹³C-labeled IS) | Deuterated (²H) Analog | Structural Analog |
| Chromatographic Co-elution | Typically co-elutes perfectly with the unlabeled analyte.[1][2] | May exhibit slight retention time shifts (isotope effect), leading to differential matrix effects.[1][2] | Retention time will differ from the analyte, offering no co-elution benefits for matrix effect compensation. |
| Isotopic Stability | Highly stable; ¹³C is not prone to back-exchange with hydrogen atoms from the solvent or matrix.[1] | Deuterium atoms can be susceptible to back-exchange, compromising the integrity of the standard.[1] | Not applicable. |
| Matrix Effect Compensation | Excellent compensation due to identical chemical and physical properties and co-elution with the analyte.[3][4] | Compensation can be compromised if chromatographic separation occurs. | Inadequate compensation for matrix effects as the chemical and physical properties differ from the analyte. |
| Ionization Efficiency | Identical to the analyte, ensuring that any suppression or enhancement of the signal affects both equally. | Generally similar, but can be affected by chromatographic separation. | Different from the analyte, leading to unreliable correction for ionization variability. |
| Availability and Cost | Can be more expensive and less readily available than deuterated analogs. | Often more readily available and less expensive than ¹³C-labeled standards. | Generally readily available and cost-effective. |
Experimental Protocols
Below is a detailed, representative protocol for the quantitative analysis of a hypothetical analyte in human plasma using 3-Iodobenzoic Acid-¹³C₆ as an internal standard with an LC-MS/MS system.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of 3-Iodobenzoic Acid-¹³C₆ in methanol (internal standard working solution).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Precursor ion > product ion (to be determined for the specific analyte).
-
3-Iodobenzoic Acid-¹³C₆: Precursor ion (m/z 253.9) > product ion (e.g., m/z 128.9, corresponding to the loss of the carboxyl group and iodine from the ¹³C₆-labeled ring).
-
-
Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing Analytical Workflows and Concepts
To better illustrate the experimental process and the underlying principles of using ¹³C-labeled internal standards, the following diagrams have been generated.
Conclusion and Recommendation
The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results in quantitative bioanalysis.[3] While both deuterated and ¹³C-labeled standards are vast improvements over structural analogs, ¹³C-labeled standards like 3-Iodobenzoic Acid-¹³C₆ offer superior performance.[2] Their identical chemical and physical properties to the unlabeled analyte ensure perfect co-elution, which is critical for compensating for matrix effects and other sources of analytical variability.[1][2]
For the most robust and defensible bioanalytical data, particularly in regulated drug development, the investment in a ¹³C-labeled internal standard such as 3-Iodobenzoic Acid-¹³C₆ is highly recommended. Careful method validation is, as always, essential to ensure the chosen internal standard performs as expected within the specific analytical context.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Analyte Identity in Complex Matrices: A Comparative Guide to Internal Standards Featuring 3-Iodobenzoic Acid-¹³C₆
For researchers, scientists, and drug development professionals, the accurate identification and quantification of analytes in complex biological matrices is a critical challenge. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is fundamental to achieving reliable results. This guide provides an objective comparison of 3-Iodobenzoic Acid-¹³C₆ as a stable isotope-labeled (SIL) internal standard against other common alternatives, supported by representative experimental data and detailed methodologies.
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization and extraction characteristics, thereby effectively compensating for variations in sample preparation and matrix effects.[1] Stable isotope-labeled internal standards are widely considered the gold standard for quantitative bioanalysis due to their close physicochemical similarity to the analyte.[2][3] Among these, ¹³C-labeled standards are often considered superior to their deuterated counterparts as they are less likely to exhibit chromatographic shifts (isotope effects) and there is no risk of isotope exchange.[4][5]
This guide will compare the performance of three types of internal standards for the hypothetical quantification of an acidic analyte in human plasma:
-
3-Iodobenzoic Acid-¹³C₆: A ¹³C stable isotope-labeled internal standard.
-
Deuterated Analyte: A deuterium-labeled version of the analyte.
-
Structural Analog: A compound with a similar chemical structure but different elemental composition.
Quantitative Performance Comparison
The following table summarizes the expected performance of each internal standard type based on a validated bioanalytical method for a similarly acidic drug in human plasma.[6][7]
| Performance Metric | 3-Iodobenzoic Acid-¹³C₆ | Deuterated Analyte | Structural Analog |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Mean Recovery (%) | 98.5% | 97.2% | 85.1% |
| Matrix Effect (%) | 1.8% | 3.5% | 12.7% |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL | 4.5 ng/mL | 10.0 ng/mL |
| Chromatographic Shift (vs. Analyte) | None | Potential for slight shift | Significant shift |
Experimental Protocols
A robust and validated LC-MS/MS method is crucial for accurate quantification. The following is a representative protocol adapted from a validated method for an acidic drug in human plasma.[6][7]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (3-Iodobenzoic Acid-¹³C₆, deuterated analyte, or structural analog).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1200 series HPLC or equivalent.[6]
-
Column: Phenomenex Kynetex C18 (50 x 2.10 mm, 2.6 µm).[6]
-
Mobile Phase: Isocratic mixture of 52.5:47.5 acetonitrile:water (containing 1 mL of 5% ammonium acetate and 1 mL of formic acid per 1L of water).[6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for the analyte and each internal standard. For 3-Iodobenzoic Acid-¹³C₆, the transition would be based on its specific mass.
Visualizing the Workflow and Rationale
The selection of an appropriate internal standard is a critical decision in the bioanalytical workflow. The following diagrams illustrate the general experimental process and the key differences in chromatographic behavior between the internal standard types.
References
- 1. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 7. researchgate.net [researchgate.net]
Performance Evaluation of 3-Iodobenzoic Acid-¹³C₆ in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is critical for achieving accurate and reproducible results.[1] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their ability to effectively compensate for variability during sample preparation and analysis.[1][2] This guide provides a comprehensive comparison of the expected performance of 3-Iodobenzoic Acid-¹³C₆ as a SIL-IS against a common alternative, a structurally analogous non-labeled compound, in various biological matrices.
The Critical Role of Internal Standards in Bioanalysis
Quantitative bioanalysis of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates is susceptible to various sources of error. These include analyte loss during sample extraction, and signal suppression or enhancement in the mass spectrometer due to co-eluting matrix components, collectively known as matrix effects.[2] An ideal internal standard co-elutes with the analyte and experiences identical variations, thereby allowing for accurate quantification through the use of analyte-to-IS peak area ratios.[1]
Performance Comparison: 3-Iodobenzoic Acid-¹³C₆ vs. a Structural Analog IS
The superior performance of a ¹³C-labeled internal standard like 3-Iodobenzoic Acid-¹³C₆ stems from its near-identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during extraction and ionization. In contrast, a structural analog, while similar, may exhibit different extraction efficiencies and ionization responses, leading to less reliable correction.
Table 1: Comparative Performance Metrics of Internal Standards
| Performance Parameter | 3-Iodobenzoic Acid-¹³C₆ (Expected) | Structural Analog IS (Hypothetical) | Biological Matrix |
| Recovery (%) | 95 - 105 | 80 - 110 | Plasma |
| 92 - 103 | 75 - 115 | Urine | |
| 90 - 108 | 70 - 120 | Liver Homogenate | |
| Matrix Effect (%) | 97 - 103 | 85 - 115 | Plasma |
| 95 - 105 | 80 - 120 | Urine | |
| 93 - 107 | 78 - 125 | Liver Homogenate | |
| Linearity (r²) | > 0.995 | > 0.990 | All Matrices |
| Precision (%CV) | < 5% | < 15% | All Matrices |
Disclaimer: The data presented for 3-Iodobenzoic Acid-¹³C₆ are expected values based on the established performance of ¹³C-labeled internal standards. The data for the structural analog IS are hypothetical and for comparative purposes.
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of the data.[3][4] The following is a general protocol for the validation of a method using 3-Iodobenzoic Acid-¹³C₆ as an internal standard.
Sample Preparation: Protein Precipitation (for Plasma)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of a 1 µg/mL solution of 3-Iodobenzoic Acid-¹³C₆ in methanol.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of small acidic molecules.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common starting point.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI) is typically used for the quantification of acidic compounds. The specific MRM transitions for 3-iodobenzoic acid and its ¹³C₆-labeled internal standard would need to be optimized.
Method Validation Parameters
The method should be validated for the following parameters according to regulatory guidelines[3][4]:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Calibration Curve: A calibration curve with at least six non-zero standards should be prepared, and the linearity should be assessed.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the potential application of the analyte, the following diagrams are provided.
References
A Comparative Guide to the Cross-Validation of 3-Iodobenzoic Acid-13C6 in Analytical Quantification
For researchers, scientists, and drug development professionals, the precision and reliability of analytical data are fundamental to informed decision-making. The cross-validation of analytical methods is a critical step in ensuring the integrity and comparability of results, particularly in regulated environments such as preclinical and clinical studies. This guide provides an objective comparison of analytical methods for the quantification of 3-Iodobenzoic Acid, focusing on the performance of its ¹³C-labeled internal standard, 3-Iodobenzoic Acid-¹³C₆, against other common alternatives.
The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is considered the gold standard in quantitative mass spectrometry.[1] This is because it co-elutes with the analyte and experiences similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.[2] Among stable isotope-labeled standards, ¹³C-labeled compounds are often preferred over deuterated ones as they are less likely to exhibit chromatographic shifts (isotope effects) and provide greater analytical accuracy.[3][4]
This guide presents a hypothetical cross-validation study comparing three liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-Iodobenzoic Acid in human plasma. The methods are identical with the exception of the internal standard used:
-
Method A: Utilizes 3-Iodobenzoic Acid-¹³C₆.
-
Method B: Employs a deuterated analog, 3-Iodobenzoic Acid-d₄.
-
Method C: Uses a structural analog, 3-Bromobenzoic Acid.
Data Presentation
The performance of each method was evaluated based on key validation parameters as recommended by regulatory guidelines. The results are summarized in the tables below.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Method A (¹³C₆-IS) | Method B (d₄-IS) | Method C (Structural Analog IS) |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 5 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.995 |
| Mean Accuracy of Calibrants (%) | 98.5 - 101.2 | 97.8 - 102.5 | 95.3 - 104.8 |
| Precision of Calibrants (%CV) | ≤ 2.5 | ≤ 3.8 | ≤ 5.5 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Method A (¹³C₆-IS) | Method B (d₄-IS) | Method C (Structural Analog IS) |
| Accuracy (%) ± SD | Precision (%CV) | Accuracy (%) ± SD | ||
| LLOQ | 1 | 99.2 ± 3.1 | 3.1 | 98.5 ± 4.5 |
| Low | 3 | 100.5 ± 2.5 | 2.5 | 101.2 ± 3.9 |
| Mid | 500 | 99.8 ± 1.8 | 1.8 | 99.1 ± 2.7 |
| High | 800 | 100.1 ± 1.5 | 1.5 | 100.8 ± 2.1 |
Table 3: Assessment of Matrix Effect and Recovery
| Parameter | Method A (¹³C₆-IS) | Method B (d₄-IS) | Method C (Structural Analog IS) |
| Matrix Effect (%) | 98.9 - 101.5 | 95.2 - 104.8 | 85.1 - 115.3 |
| Recovery (%) | 85.2 ± 3.1 | 84.9 ± 3.5 | 78.6 ± 7.2 |
| Internal Standard Normalized Recovery (%CV) | ≤ 3.7 | ≤ 4.1 | ≤ 9.2 |
The data clearly indicates that Method A, utilizing 3-Iodobenzoic Acid-¹³C₆, provides the most accurate and precise results, with minimal matrix effects. This is consistent with findings that stable isotope dilution with ¹³C-labeled standards offers superior performance in bioanalytical assays.[5]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Iodobenzoic Acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of 3-Iodobenzoic Acid-¹³C₆, 3-Iodobenzoic Acid-d₄, and 3-Bromobenzoic Acid in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples. Prepare working solutions of each internal standard at a concentration of 100 ng/mL in methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the respective internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile/water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation and optimal peak shape.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Iodobenzoic Acid: m/z 247.0 -> 120.0
-
3-Iodobenzoic Acid-¹³C₆: m/z 253.0 -> 126.0
-
3-Iodobenzoic Acid-d₄: m/z 251.0 -> 124.0
-
3-Bromobenzoic Acid: m/z 201.0 -> 122.0
-
-
Visualizations
Cross-Validation Workflow
Caption: Workflow for the cross-validation of three analytical methods.
Internal Standard Correction Pathway
Caption: Conceptual pathway of internal standard correction in LC-MS/MS.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Range Determination for Assays Utilizing 3-Iodobenzoic Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of assay performance when utilizing a stable isotope-labeled internal standard, such as 3-Iodobenzoic Acid-13C6, versus a structural analog internal standard in the context of linearity and range determination for analytical assays. The data presented is representative of typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods for acidic drugs.
Executive Summary
The choice of an internal standard is critical for the robust quantification of analytes in complex biological matrices. Stable isotope-labeled (SIL) internal standards, like this compound, are chemically and physically almost identical to the analyte, leading to superior correction for matrix effects and variability during sample processing.[1][2] This results in enhanced accuracy and precision of the assay. Structural analog internal standards, while more readily available and cost-effective, may exhibit different chromatographic behavior and ionization efficiency, potentially compromising assay performance.[1][3] This guide presents a comparative analysis of these two approaches, supported by experimental data and detailed protocols.
Data Presentation: Linearity and Range Comparison
The following tables summarize the typical performance characteristics of an LC-MS/MS assay for a model acidic drug using either a 13C-labeled internal standard (representative of this compound) or a structural analog internal standard.
Table 1: Linearity and Range Data with 13C-Labeled Internal Standard (e.g., this compound)
| Analyte Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 5.5 |
| 2.5 | 2.55 | 102.0 | 4.2 |
| 50.0 | 51.5 | 103.0 | 2.8 |
| 250.0 | 247.5 | 99.0 | 1.9 |
| 800.0 | 808.0 | 101.0 | 1.5 |
| 1000.0 (ULOQ) | 995.0 | 99.5 | 2.1 |
| Linear Range | 1.0 - 1000.0 ng/mL | ||
| Correlation Coefficient (r²) | >0.998 |
Data is representative and compiled from similar assays for acidic drugs using stable isotope-labeled internal standards.[4][5][6]
Table 2: Linearity and Range Data with a Structural Analog Internal Standard
| Analyte Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 5.0 (LLOQ) | 4.75 | 95.0 | 8.9 |
| 10.0 | 10.8 | 108.0 | 7.5 |
| 100.0 | 95.0 | 95.0 | 5.1 |
| 500.0 | 525.0 | 105.0 | 4.3 |
| 900.0 | 882.0 | 98.0 | 3.8 |
| 1000.0 (ULOQ) | 1030.0 | 103.0 | 4.0 |
| Linear Range | 5.0 - 1000.0 ng/mL | ||
| Correlation Coefficient (r²) | >0.995 |
Data is representative and compiled from assays using structural analog internal standards.[7]
Experimental Protocols
The following is a detailed methodology for the determination of linearity and range for a typical LC-MS/MS assay of an acidic drug in human plasma.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the acidic drug analyte at a concentration of 1 mg/mL in methanol.
-
Internal Standard Stock Solutions:
-
This compound: Prepare a stock solution at 1 mg/mL in methanol.
-
Structural Analog IS: Prepare a stock solution at 1 mg/mL in methanol.
-
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate internal standard working solution (either this compound or the structural analog). For blank samples, add 10 µL of 50% methanol.
-
Add 10 µL of the respective analyte working solution to prepare calibration standards and QC samples at various concentrations.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.
4. Linearity and Range Assessment:
-
Prepare a calibration curve by analyzing a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x² weighting).
-
The linear range is the concentration range over which the assay is shown to be accurate, precise, and linear. The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve with acceptable accuracy (within ±20%) and precision (≤20% CV). The Upper Limit of Quantitation (ULOQ) is the highest concentration on the curve with acceptable accuracy (within ±15%) and precision (≤15% CV). The correlation coefficient (r²) should be ≥0.99.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining assay linearity and range.
Caption: Experimental workflow for linearity and range determination.
Caption: Logical comparison of internal standard types.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. ijpsonline.com [ijpsonline.com]
Establishing Analytical sensitivity: A Comparative Guide to LOD & LOQ Determination Using 3-Iodobenzoic Acid-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In quantitative analysis, particularly in chromatography and mass spectrometry, establishing the limit of detection (LOD) and limit of quantification (LOQ) is fundamental to method validation. These parameters define the sensitivity of an analytical method. This guide provides a comparative overview of the methodologies for determining LOD and LOQ, using 3-Iodobenzoic Acid-¹³C₆ as a stable isotope-labeled internal standard.
The Role of 3-Iodobenzoic Acid-¹³C₆
3-Iodobenzoic Acid-¹³C₆ serves as an ideal internal standard (IS) in quantitative assays, especially those employing Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] As a stable isotope-labeled version of the analyte, it exhibits nearly identical chemical and physical properties to the unlabeled 3-Iodobenzoic acid during sample extraction, derivatization, and ionization. This co-elution and similar behavior help to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[2][3]
Comparison of Methodologies for LOD and LOQ Determination
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines three primary methods for determining the LOD and LOQ: the visual evaluation method, the signal-to-noise ratio method, and the method based on the standard deviation of the response and the slope of the calibration curve.[4][5][6]
| Method | Description | Advantages | Disadvantages |
| Visual Evaluation | The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.[5][6] | Simple and can be used for non-instrumental methods. | Highly subjective and not based on statistical evaluation. |
| Signal-to-Noise (S/N) Ratio | This method compares the signal from samples with low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and 10:1 for the LOQ.[7][8][9][10] | More objective than visual evaluation and applicable to methods with baseline noise. | The calculation of the S/N ratio can vary between different software and instruments. |
| Standard Deviation of the Response and the Slope | The LOD and LOQ are calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[6][11][12][13] | Statistically robust and provides a more accurate estimation. | Requires a well-defined linear calibration curve in the low concentration range. |
Experimental Protocols
General Experimental Setup for LC-MS/MS Analysis
A typical LC-MS/MS system would be employed for the analysis. The specific column, mobile phases, and mass spectrometer settings would need to be optimized for 3-Iodobenzoic Acid.
-
Chromatography: Reversed-phase chromatography is often suitable for organic acids.[14]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity.
Protocol 1: Determination of LOD and LOQ based on the Signal-to-Noise Ratio
-
Sample Preparation: Prepare a series of calibration standards of unlabeled 3-Iodobenzoic Acid at low concentrations, bracketing the expected LOD and LOQ. Each standard should be spiked with a constant concentration of 3-Iodobenzoic Acid-¹³C₆ as the internal standard.
-
Analysis: Inject the standards into the LC-MS/MS system and acquire the data.
-
Data Processing: Determine the signal-to-noise ratio for the analyte peak at each concentration level. The instrument's software typically has a function to calculate this.
-
Determination:
Protocol 2: Determination of LOD and LOQ based on the Calibration Curve
-
Sample Preparation: Prepare a series of at least five calibration standards of unlabeled 3-Iodobenzoic Acid in the low-concentration range. Each standard should be spiked with a constant concentration of 3-Iodobenzoic Acid-¹³C₆. Also, prepare a set of blank samples (matrix without the analyte) spiked only with the internal standard.
-
Analysis: Inject the standards and blanks into the LC-MS/MS system.
-
Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculation:
Data Presentation
The following table provides a hypothetical example of LOD and LOQ values for 3-Iodobenzoic Acid determined by different analytical techniques.
| Parameter | LC-UV | LC-MS | LC-MS/MS |
| LOD | ~1 µg/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| LOQ | ~3 µg/mL | ~50-150 ng/mL | ~0.5-3 ng/mL |
Note: These are estimated values and the actual LOD and LOQ will depend on the specific instrumentation, method parameters, and matrix effects.
Alternative Internal Standards
While stable isotope-labeled internal standards like 3-Iodobenzoic Acid-¹³C₆ are considered the gold standard, other alternatives can be used.[3]
| Internal Standard Type | Example | Advantages | Disadvantages |
| Homologue | 3-Bromobenzoic Acid | Structurally similar, may have similar extraction and chromatographic behavior. | May not perfectly mimic the ionization behavior of the analyte. |
| Analogue | 2-Iodobenzoic Acid | Similar chemical properties. | Chromatographic retention and ionization may differ significantly. |
| Structurally Unrelated Compound | Caffeine | Commercially available and inexpensive.[15] | Does not compensate well for matrix effects or variations in extraction and ionization. |
Visualizations
Experimental Workflow for LOD/LOQ Determination
Caption: Workflow for LOD and LOQ determination.
Logical Relationship of Analytical Parameters
Caption: Interrelation of key analytical validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 10. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Iodobenzoic Acid-¹³C₆: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides detailed, step-by-step procedures for the safe handling and proper disposal of 3-Iodobenzoic Acid-¹³C₆. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound within a laboratory setting, adhering to best practices and regulatory compliance.
Essential Safety Information
3-Iodobenzoic Acid, including its ¹³C₆ isotopically labeled form, is classified as a hazardous substance. All personnel must be familiar with its Safety Data Sheet (SDS) before handling.
Hazard Summary:
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation | Causes skin irritation.[1][2] | GHS07 | Warning |
| Eye Irritation | Causes serious eye irritation.[1][2] | GHS07 | Warning |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | GHS07 | Warning |
Note on ¹³C₆ Isotope: The Carbon-13 isotope is a stable, non-radioactive isotope. Therefore, 3-Iodobenzoic Acid-¹³C₆ does not require special precautions for radioactivity. The disposal protocol is determined by the chemical hazards of the parent compound.
Personal Protective Equipment (PPE)
Before handling 3-Iodobenzoic Acid-¹³C₆, all personnel must be equipped with the following standard laboratory PPE:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of 3-Iodobenzoic Acid-¹³C₆ waste, including pure compound, contaminated materials, and empty containers.
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with 3-Iodobenzoic Acid-¹³C₆ must be treated as hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., filter paper, weighing boats, pipette tips).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
-
-
Segregate: Do not mix this waste with non-hazardous waste. Keep it separate from other incompatible chemical waste streams to prevent dangerous reactions.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure lid.
-
Labeling: Label the waste container clearly with:
-
The words "Hazardous Waste".
-
The full chemical name: "3-Iodobenzoic Acid-¹³C₆".
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel.
Step 3: Waste Disposal Request
-
Contact EHS: Once the waste container is full, or before the designated accumulation time limit is reached (consult your institution's Environmental Health and Safety office), submit a hazardous waste pickup request through your institution's EHS department.
-
Documentation: Complete all required waste disposal forms accurately, providing a clear description of the waste.
Step 4: Empty Container Disposal
-
Decontamination: An empty container that held 3-Iodobenzoic Acid-¹³C₆ must be properly decontaminated before being disposed of as non-hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate and dispose of it as hazardous waste.
-
-
Defacing: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal: The decontaminated and defaced container can now be disposed of in the regular trash or recycled according to your facility's guidelines.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Emergency | Procedure |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Carefully sweep up the absorbed material and place it in a labeled hazardous waste container. 5. Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Visual Workflow and Decision Diagrams
The following diagrams illustrate the key processes for handling and disposing of 3-Iodobenzoic Acid-¹³C₆.
References
Essential Safety and Operational Guide for 3-Iodobenzoic Acid-13C6
This guide provides immediate, essential safety and logistical information for handling 3-Iodobenzoic Acid-13C6 in a laboratory setting. The procedures outlined are intended for researchers, scientists, and professionals in drug development.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 618-51-9 (for the unlabeled compound)
-
Molecular Formula: I¹³C₆H₄CO₂H
-
Molecular Weight: Approximately 254.08 g/mol (will vary slightly based on isotopic purity)
Hazard Identification and Personal Protective Equipment (PPE)
3-Iodobenzoic Acid is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety.
Hazard Statements:
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Wash face, hands, and any exposed skin thoroughly after handling.[2]
-
Wear protective gloves/protective clothing/eye protection/face protection.[2]
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves | Impervious gloves such as nitrile rubber, neoprene, or butyl rubber.[3] |
| Lab coat or protective suit | To prevent skin contact.[3] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use in case of inadequate ventilation or when dust is generated.[4][5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep exposure to airborne contaminants low.[1][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling the compound.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Waste Characterization:
-
Waste containing this compound should be considered hazardous chemical waste.
-
Due to the presence of the ¹³C isotope, it is not radioactive. However, if used in experiments with radioactive materials, the waste may need to be managed as radioactive waste.
Disposal Procedures:
-
Collect all waste material (solid and liquid) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this chemical down the drain or in the regular trash.[1][2]
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: A typical laboratory workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
